Iromycin A
Description
Structure
3D Structure
Properties
CAS No. |
213137-53-2 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+ |
InChI Key |
HVAVEUHAOCVIPN-DTCTWCMCSA-N |
Isomeric SMILES |
CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C |
Canonical SMILES |
CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C |
Synonyms |
NK 26588 |
Origin of Product |
United States |
Foundational & Exploratory
Erythromycin A: A Comprehensive Technical Guide to its Chemical Structure and Functional Groups
Erythromycin A is a macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] Discovered in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), it has become a vital therapeutic agent for treating various bacterial infections, particularly in patients with penicillin allergies.[1][2][3] This guide provides an in-depth analysis of the chemical architecture of Erythromycin A, its functional groups, and the methodologies used for its characterization.
Chemical Structure of Erythromycin A
The molecular structure of Erythromycin A (C₃₇H₆₇NO₁₃) is a complex assembly of three main components: a 14-membered macrocyclic lactone, a desosamine sugar, and a cladinose sugar.[2][3]
-
Erythronolide A Aglycone: The core of the molecule is a 14-membered lactone ring known as erythronolide A.[2] This macrocycle is heavily substituted with multiple methyl groups and hydroxyl groups at specific stereocenters, contributing to its complex three-dimensional conformation.[4][5]
-
D-Desosamine: Attached via a glycosidic bond to the C5 hydroxyl group of the erythronolide ring is the amino sugar D-desosamine. A key feature of this sugar is the dimethylamino group at its C3 position, which is basic and crucial for its mechanism of action.[2][5]
-
L-Cladinose: A second glycosidic linkage at the C3 hydroxyl group of the lactone ring connects the neutral deoxy sugar L-cladinose.[2][5] This sugar is characterized by a methoxy group at its C3 position.
The intricate arrangement of these components, including ten stereogenic carbons, gives Erythromycin A its specific chemical properties and biological activity.[4]
Key Functional Groups
The diverse array of functional groups within the Erythromycin A structure dictates its physicochemical properties, such as solubility and stability, as well as its pharmacological activity.
-
Lactone (Ester): The 14-membered ring is a cyclic ester, or lactone, which is susceptible to hydrolysis, particularly under acidic conditions. This instability in gastric acid necessitates the use of enteric coatings or more stable ester prodrugs for oral administration.[6]
-
Ketone: A ketone group is present at the C9 position of the macrolide ring.[2][5]
-
Hydroxyl Groups: Multiple secondary and tertiary hydroxyl groups are distributed across the macrolide ring and the two sugar moieties. These groups are potential sites for metabolism and chemical modification to create semi-synthetic derivatives like Clarithromycin and Azithromycin.[5]
-
Tertiary Amine: The dimethylamino group on the D-desosamine sugar is basic, with a pKa of approximately 8.8.[3] This group is typically protonated at physiological pH, which is essential for binding to the bacterial ribosome.
-
Ether (Glycosidic Linkages and Methoxy Group): The molecule contains two glycosidic ether linkages that connect the sugars to the aglycone, as well as a methoxy group on the L-cladinose sugar.
Below is a diagram illustrating the core structure and highlighting these principal functional groups.
References
The Core Mechanism of Erythromycin A: A Technical Guide to its Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin A, a prototypical 14-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning erythromycin A's inhibitory action. We will dissect its binding site within the 50S ribosomal subunit, its impact on the nascent polypeptide exit tunnel (NPET), the resulting context-dependent stalling of translation, and the primary mechanisms through which bacteria develop resistance. This document consolidates key quantitative data, details critical experimental methodologies, and provides visual representations of the core pathways and workflows to serve as a comprehensive resource for researchers in microbiology and drug development.
Mechanism of Action: A Steric Block in the Ribosomal Tunnel
Erythromycin A inhibits bacterial protein synthesis not by preventing the initiation of translation, but by arresting the elongation phase after a short peptide of a few amino acids has been formed.[1] Its primary mechanism is the steric obstruction of the nascent polypeptide exit tunnel (NPET), a channel within the large (50S) ribosomal subunit through which the growing polypeptide chain emerges.[1][2]
The antibiotic binds to a single high-affinity site on the 50S subunit, composed primarily of 23S ribosomal RNA (rRNA).[3][4] This binding site is strategically located near the entrance of the NPET.[3] While the ribosome can successfully catalyze the formation of the first few peptide bonds, the nascent chain's progression is halted as it encounters the bound erythromycin molecule.[1] This blockage can lead to two primary outcomes:
-
Ribosome Stalling: The ribosome freezes on the messenger RNA (mRNA) template, unable to proceed with translocation.[5]
-
Peptidyl-tRNA Drop-off: The stalled state can promote the premature dissociation of the peptidyl-tRNA (the tRNA carrying the nascent polypeptide) from the ribosome, effectively terminating the translation of that protein.[6]
The inhibitory effect of erythromycin is context-dependent, with the specific amino acid sequence of the nascent peptide influencing the degree of stalling and the potential for bypassing the antibiotic block.[7]
The Erythromycin A Binding Site
Erythromycin A docks in a pocket formed by segments of domains II and V of the 23S rRNA.[3] Key interactions involve hydrogen bonding between the antibiotic and specific rRNA nucleotides. High-resolution structural studies from X-ray crystallography and cryo-electron microscopy (cryo-EM) have identified critical residues, most notably Adenine 2058 (A2058) and A2059 in the peptidyl transferase loop of the 23S rRNA.[8][9][10] The desosamine sugar of erythromycin plays a crucial role in this interaction.[9] While primarily an rRNA interaction, ribosomal proteins L4 and L22 are also located near the binding site and mutations in these proteins can confer resistance, suggesting they may allosterically influence the conformation of the rRNA binding pocket or contribute minor contacts.[3][11]
Signaling Pathway of Inhibition
The following diagram illustrates the logical flow of erythromycin A's inhibitory action on the bacterial ribosome.
Quantitative Data on Erythromycin A-Ribosome Interaction
The interaction between erythromycin A and the bacterial ribosome, as well as its inhibitory effects, have been quantified through various biochemical and microbiological assays.
Table 1: Binding Affinity and Kinetics
| Parameter | Value | Organism / System | Method | Reference |
| Dissociation Constant (Kd) | 1.0 x 10-8 M (at 24°C) | Escherichia coli ribosomes | Radiolabeling ([14C]Erythromycin) | [3][4] |
| 1.4 x 10-8 M (at 5°C) | Escherichia coli ribosomes | Radiolabeling ([14C]Erythromycin) | [3][4] | |
| Forward Rate Constant (kon) | 1.7 x 107 L·mol-1·min-1 | Escherichia coli ribosomes | Radiolabeling ([14C]Erythromycin) | [3][4] |
| Reverse Rate Constant (koff) | 0.15 min-1 | Escherichia coli ribosomes | Radiolabeling ([14C]Erythromycin) | [3][4] |
| Binding Stoichiometry | 1 molecule per 70S ribosome | Escherichia coli | Radiolabeling ([14C]Erythromycin) | [3][4] |
Table 2: Inhibitory Concentrations
| Parameter | Value (µg/mL) | Organism | Notes | Reference |
| IC50 (Protein Synthesis) | 1.5 | Haemophilus influenzae | - | (As cited in[12]) |
| IC50 (Protein Synthesis) | 0.36 | Staphylococcus aureus | - | [2] |
| MIC | 256 - 1024 | Staphylococcus spp. | Tested with Caffeic Acid | [13] |
| MIC (Susceptible) | ≤0.25 - 1 | Enterococcus spp. | Parent strains | [14] |
| MIC (Resistant) | 8 - >2048 | Enterococcus spp. | Mutants selected in vitro | [14] |
| MIC (Susceptible) | 0.25 - 1 | Campylobacter spp. | Parent strains | [14] |
| MIC (Resistant) | 64 - >2048 | Campylobacter spp. | Mutants selected in vitro | [14] |
| MIC | 0.06 - 0.125 | Bordetella pertussis | Susceptible strains | [15] |
IC50 (Half maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Bacterial Resistance Mechanisms
Bacteria have evolved several strategies to counteract the inhibitory effects of erythromycin A. These mechanisms can be broadly categorized into three types.[16]
-
Target Site Modification: This is a common and clinically significant mechanism. Bacteria acquire genes (most notably erm genes) that encode for methyltransferase enzymes.[17] These enzymes add one or two methyl groups to nucleotide A2058 of the 23S rRNA. This methylation reduces the binding affinity of erythromycin to the ribosome, rendering the antibiotic ineffective.[4] Point mutations at key positions in the 23S rRNA gene (e.g., A2058G) can also prevent drug binding.[8]
-
Active Efflux: Some bacteria possess membrane-bound efflux pumps that actively transport erythromycin out of the cell.[4][16] By keeping the intracellular concentration of the drug below the threshold required for ribosome binding, these pumps allow protein synthesis to continue. The mef (macrolide efflux) genes are a well-known example.[17]
-
Drug Inactivation: A less common mechanism involves the enzymatic modification of the erythromycin molecule itself. Bacteria can produce enzymes such as esterases or phosphotransferases that chemically alter the antibiotic, rendering it unable to bind to the ribosome.[16]
Logical Relationships in Resistance
The following diagram outlines the primary pathways of bacterial resistance to Erythromycin A.
Key Experimental Protocols
Investigating the interaction between erythromycin A and the bacterial ribosome requires a suite of specialized biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of erythromycin on protein synthesis using a cell-free system. A common approach utilizes the PURExpress® system, which contains all the necessary purified components for translation.
Objective: To determine the IC50 of erythromycin A by measuring the inhibition of a reporter protein's synthesis.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., DMSO or ethanol) and create a serial dilution series.
-
Use a DNA plasmid encoding a reporter protein, such as Superfolder Green Fluorescent Protein (sfGFP), under the control of a T7 promoter.[18]
-
Thaw PURExpress® Solution A and B on ice.
-
-
Reaction Assembly:
-
For each reaction, combine the PURExpress® solutions according to the manufacturer's protocol in a microcentrifuge tube or 384-well plate.
-
Add the sfGFP plasmid DNA (e.g., 5 ng per 5 µL reaction).[18]
-
Add the desired concentration of erythromycin A from the dilution series. Include a "no drug" positive control and a "no DNA" negative control.
-
Gently mix the components.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the rate of fluorescence increase (or the endpoint fluorescence) against the logarithm of the erythromycin A concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Ribosome Binding Assay (Fluorescence Polarization)
This homogeneous assay measures the binding of a fluorescently labeled erythromycin derivative to the ribosome, allowing for the determination of dissociation constants (Kd) and the screening of competitive binders.
Objective: To quantify the binding affinity of compounds to the erythromycin binding site on the 70S ribosome.
Methodology:
-
Reagent Preparation:
-
Isolate and purify 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).[8]
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).[8]
-
Use a fluorescently labeled erythromycin derivative (e.g., BODIPY™-Erythromycin) as the ligand.
-
For competition assays, prepare a dilution series of the unlabeled test compound (e.g., erythromycin A).
-
-
Assay Protocol:
-
In a black microplate, add a fixed, low nanomolar concentration of BODIPY-Erythromycin to all wells.
-
For saturation binding, titrate increasing concentrations of 70S ribosomes into the wells.
-
For competition binding, add a fixed concentration of 70S ribosomes and titrate increasing concentrations of the unlabeled competitor.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to reach equilibrium.[8]
-
-
Measurement:
-
Measure fluorescence polarization (FP) using a suitable plate reader. The FP value increases as the fluorescent ligand binds to the large ribosome, causing it to tumble more slowly.
-
-
Data Analysis:
-
For saturation binding, plot the change in millipolarization (mP) units against the ribosome concentration and fit to a binding isotherm (e.g., a quadratic equation accounting for ligand depletion) to determine the Kd.[8]
-
For competition binding, plot mP against the competitor concentration to determine the IC50, which can then be converted to a Ki (inhibition constant).
-
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
Cryo-EM allows for the high-resolution structural determination of the erythromycin-ribosome complex in a near-native, hydrated state.
Objective: To prepare a vitrified sample of the 70S ribosome in complex with erythromycin A for structural analysis.
Methodology:
-
Complex Formation:
-
Grid Preparation:
-
Use EM grids (e.g., copper grids with a holey carbon film).
-
Glow-discharge the grids immediately before use to make the carbon surface hydrophilic.[22]
-
-
Vitrification (Plunge Freezing):
-
This process must be rapid to prevent the formation of crystalline ice, which would damage the sample.
-
Working in a temperature and humidity-controlled environment, apply a small volume (3-5 µL) of the ribosome-erythromycin complex solution to the grid.[22]
-
Use a vitrification robot (e.g., a Vitrobot™). Blot away excess liquid with filter paper for a few seconds to create a thin film of the solution across the grid holes.[21]
-
Immediately plunge the grid into a cryogen, typically liquid ethane cooled by liquid nitrogen.[22]
-
-
Storage and Screening:
-
Transfer the vitrified grid into liquid nitrogen for storage.
-
Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution before high-resolution data collection.
-
Conclusion
Erythromycin A remains a cornerstone for understanding antibiotic-ribosome interactions. Its mechanism, centered on the steric blockade of the nascent peptide exit tunnel, is a powerful example of context-dependent translation inhibition. A thorough understanding of its binding site, the kinetics of its interaction, and the multifaceted mechanisms of bacterial resistance is crucial for the rational design of next-generation macrolides that can overcome existing resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ribosome-targeting antibiotics, aiding in the critical mission to develop novel therapeutics against multidrug-resistant pathogens.
References
- 1. Fluorescent Assay for Estimating the Binding of Erythromycin Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Transient Erythromycin Resistance Phenotype Associated with Peptidyl-tRNA Drop-Off on Early UGG and GGG Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic modeling predicts a stimulatory role for ribosome collisions at elongation stall sites in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Graphviz [graphviz.org]
- 13. Caffeic Acid and Erythromycin: Antibacterial and Synergistic Effects on Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of low concentrations of erythromycin, penicillin, and virginiamycin on bacterial resistance development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cejph.szu.cz [cejph.szu.cz]
- 16. researchgate.net [researchgate.net]
- 17. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bitesizebio.com [bitesizebio.com]
The Origin of Iromycin A: A Technical Whitepaper on a Pyridone Metabolite from Streptomyces
Abstract: This document provides a comprehensive technical overview of the origin of Iromycin A, a bioactive secondary metabolite. It clarifies its structural classification, details its producing organism, and outlines the current understanding of its biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the discovery and characterization of this natural product. It is important to note that while the user's query referred to this compound as a macrolide, current scientific literature classifies it as a member of the pyridone family of metabolites.
Introduction and Clarification of Chemical Class
This compound is a naturally occurring compound initially isolated from a bacterial source. Contrary to the initial query, this compound is not a macrolide antibiotic. Its core chemical structure is characterized by an α-pyridone ring, placing it within the pyridone class of alkaloids[1][2]. This class of compounds is known for a variety of biological activities. This compound itself has been identified as an inhibitor of nitric oxide synthase (NOS), with selectivity for the endothelial isoform (eNOS) over the neuronal isoform (nNOS)[1][2][3].
Producing Organism
This compound is produced by a strain of bacteria belonging to the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics[1][2]. The specific producing organism was identified as Streptomyces sp. Dra 17[1][2]. Further taxonomic characterization of this strain beyond the genus level is not extensively detailed in the currently available literature. Streptomyces are typically found in soil and marine environments, and the isolation of novel compounds like this compound underscores the vast, untapped biosynthetic potential of this genus.
Biosynthesis of this compound
The complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the published literature. However, initial biosynthetic studies using isotopic labeling have provided foundational insights into its metabolic origin.
Precursor Feeding Studies
Feeding experiments with ¹³C- and ¹⁵N-labeled precursors conducted on Streptomyces sp. Dra 17 cultures have indicated that the biosynthesis of the this compound core structure proceeds via a polyketide pathway[1][2]. These studies have definitively ruled out an isoprenoid origin for the side chains[1]. The incorporation of labeled acetate units is a hallmark of polyketide synthase (PKS) activity.
Hypothetical Biosynthetic Pathway
Based on the polyketide origin and the structure of this compound, a hypothetical biosynthetic pathway can be proposed. This pathway would likely involve a Type I Polyketide Synthase (PKS).
References
- 1. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Gene Clusters & Cryptic Metabolism in Streptomyces - BioXone [bioxone.in]
- 3. Compound this compound - Chemdiv [chemdiv.com]
Initial Studies on the Bacteriostatic vs. Bactericidal Effects of Iromycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical evaluation of Iromycin A, a novel antibiotic candidate. The primary focus is to delineate its antibacterial activity, specifically distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects.[1][2][3] This document details the quantitative assessment of this compound against a panel of clinically relevant bacteria, outlines the rigorous experimental protocols employed, and presents a preliminary investigation into its mechanism of action. The findings herein serve as a foundational resource for further development and characterization of this compound as a potential therapeutic agent.
Introduction: Characterizing a Novel Antibiotic
The discovery of new antibiotics is critical in the face of rising antimicrobial resistance. This compound is an investigational compound identified through high-throughput screening. A crucial first step in the characterization of any new antibiotic is to determine its fundamental mode of interaction with bacteria: does it merely inhibit their proliferation (bacteriostatic) or does it actively kill them (bactericidal)?[3] This distinction has significant implications for its potential clinical applications, particularly for treating infections in immunocompromised patients where a bactericidal agent is often preferred.[1][2]
This guide summarizes the initial in vitro studies designed to answer this question, focusing on two key experimental pillars: susceptibility testing to determine minimum inhibitory and bactericidal concentrations, and time-kill kinetic assays to observe the rate of bacterial killing.
In Vitro Susceptibility: MIC & MBC Determination
The initial assessment of this compound's potency was conducted by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% (≥3-log10) reduction of the initial bacterial inoculum.[3][4][5]
Quantitative Data Summary
The activity of this compound was tested against a panel of representative Gram-positive and Gram-negative bacteria. The MBC/MIC ratio was calculated to provide a preliminary classification of its effect; a ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[3][6]
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Preliminary Classification |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 | 4 | 4 | Bactericidal |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 1 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 | >32 | >16 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 | >32 | >4 | Bacteriostatic |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 4 | >32 | >8 | Bacteriostatic |
Table 1: MIC and MBC values of this compound against various bacterial strains.
Experimental Protocol: Broth Microdilution for MIC/MBC
The MIC and MBC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted two-fold in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates. Colonies were used to prepare an inoculum suspension, which was adjusted to a 0.5 McFarland turbidity standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.
-
MBC Determination: To determine the MBC, a 10 µL aliquot was taken from each well showing no visible growth (i.e., at and above the MIC). This aliquot was plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
MBC Analysis: The MHA plates were incubated for 24 hours at 37°C. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count.[5][6]
Visualization: MIC/MBC Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Time-Kill Kinetic Assays
To further investigate the dynamic effects of this compound, time-kill assays were performed. These assays provide insight into the rate of antibacterial activity over time and are considered a gold standard for confirming bactericidal action.[7][8] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point (e.g., 24 hours).[7][9]
Experimental Protocol: Time-Kill Assay
-
Culture Preparation: A mid-logarithmic phase bacterial culture was prepared in CAMHB and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure: this compound was added to the bacterial suspensions at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control sample containing no antibiotic was included.
-
Sampling: The flasks were incubated at 37°C with shaking. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Each aliquot was serially diluted in sterile saline to neutralize the antibiotic effect (carryover). The dilutions were plated on MHA plates.
-
Analysis: Plates were incubated for 24 hours at 37°C, and the resulting colonies were counted. The CFU/mL for each time point was calculated and plotted on a logarithmic scale against time.
Visualization: Time-Kill Assay Workflow
Caption: Experimental workflow for the time-kill kinetic assay.
Preliminary Mechanism of Action (MoA) Studies
To understand the differential effects of this compound on Gram-positive versus Gram-negative bacteria, a preliminary MoA study was conducted using a macromolecular synthesis inhibition assay. This assay helps identify which major cellular pathway (DNA, RNA, protein, or cell wall synthesis) is targeted by the compound.[10][11][12]
Based on the data, a hypothesized MoA for this compound is the inhibition of bacterial protein synthesis, likely by targeting the 50S ribosomal subunit—a common mechanism for macrolide antibiotics that often show greater potency against Gram-positive bacteria.[13][][15][16]
Experimental Protocol: Macromolecular Synthesis Inhibition
-
Bacterial Preparation: Mid-log phase cultures of S. aureus and E. coli were prepared.
-
Radiolabeling: Specific radiolabeled precursors were added to aliquots of the cultures: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan/cell wall).
-
Compound Addition: this compound was added at a concentration of 8x MIC. Control antibiotics with known MoAs (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Tetracycline for protein, Vancomycin for cell wall) were run in parallel.
-
Incubation: Cultures were incubated for a short period (e.g., 30 minutes) at 37°C to allow for precursor incorporation.
-
Precipitation: The reaction was stopped by adding cold trichloroacetic acid (TCA). Macromolecules (DNA, RNA, protein) are precipitated by TCA, while unincorporated precursors remain soluble.
-
Quantification: The precipitate was collected by filtration and the radioactivity was measured using a scintillation counter.
-
Analysis: The percentage of inhibition for each pathway was calculated by comparing the radioactivity in this compound-treated samples to untreated controls.
Visualization: Hypothesized MoA Pathway
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. emerypharma.com [emerypharma.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 8. scribd.com [scribd.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 13. Erythromycin - Wikipedia [en.wikipedia.org]
- 15. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Erythromycin A in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Erythromycin A as a contamination control agent in mammalian cell culture. This document outlines the mechanism of action, provides detailed protocols for determining optimal concentrations, and offers guidance on assessing potential cytotoxicity.
Introduction to Erythromycin A
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus)[1]. It is a broad-spectrum antibiotic effective against a wide range of Gram-positive bacteria, some Gram-negative bacteria, and other microorganisms like Mycoplasma[2][3]. Its bacteriostatic properties, achieved through the inhibition of protein synthesis, make it a valuable tool for preventing and controlling bacterial contamination in mammalian cell cultures[4]. While effective against susceptible bacteria, Erythromycin A exhibits low toxicity to mammalian cells due to structural differences in their ribosomes[5].
Mechanism of Action
Erythromycin A selectively targets prokaryotic ribosomes. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule[4][6]. This binding event physically blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis[5][6][7]. This interference with protein production halts bacterial growth and replication[4][7]. Eukaryotic cells, in contrast, possess 60S ribosomal subunits with different structures, rendering them largely unaffected by Erythromycin A at typical working concentrations[4][5].
Figure 1: Mechanism of Erythromycin A in Bacteria.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the use of Erythromycin A in mammalian cell culture.
| Parameter | Value | Source(s) |
| Working Concentration | 0.1 - 5 µg/mL | [1] |
| 50 µg/mL (recommended for eukaryotic cell culture) | ||
| 50 - 200 mg/L (to control bacterial growth) | [8] | |
| Stock Solution | 10 mg/mL in ethanol | [1] |
| 50 mg/mL in 100% methanol | ||
| Storage of Stock Solution | -20°C (stable for 2 months) | [1] |
| 2-8°C (stable for 2 years) | ||
| Spectrum of Activity | Gram-positive bacteria, some Gram-negative bacteria (Neisseria, Bordetella, Brucella, Campylobacter, Legionella), Mycoplasma, Chlamydia, Treponema | [3][9] |
| Cytotoxicity (Human Cells) | Erythromycin base is among the least toxic macrolides to human liver cells. | [10][11] |
| Concentrations above 0.3 µg/mL may affect epithelial barrier integrity in human colonic epithelial cells. | [12] |
Experimental Protocols
It is crucial to determine the optimal concentration of Erythromycin A for each specific cell line, as sensitivity can vary. The following protocols outline the procedures for preparing Erythromycin A solutions and determining the appropriate working concentration through a cytotoxicity assay (kill curve).
Preparation of Erythromycin A Stock Solution
Materials:
-
Erythromycin A powder
-
Ethanol or Methanol, sterile
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile-filtered pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Erythromycin A powder.
-
Dissolve the powder in the appropriate solvent (ethanol or methanol) to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL)[1].
-
Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for ethanol-based stocks or 2-8°C for methanol-based stocks)[1].
Protocol for Determining Optimal Working Concentration (Kill Curve Assay)
This protocol is adapted from standard cytotoxicity testing procedures and is designed to determine the minimum concentration of Erythromycin A that is effective against potential contaminants without harming the mammalian cells.
Materials:
-
Healthy, actively dividing mammalian cells of interest
-
Complete cell culture medium
-
Erythromycin A stock solution
-
96-well cell culture plates
-
Sterile pipette tips and serological pipettes
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Viability assay reagents (e.g., MTT, XTT, or a trypan blue exclusion assay)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in approximately 50% confluency on the day of treatment[13]. Prepare enough wells for a range of antibiotic concentrations, including a no-antibiotic control, with each condition in triplicate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Antibiotic Treatment:
-
Prepare a series of dilutions of the Erythromycin A stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of Erythromycin A to the respective wells.
-
Return the plate to the incubator.
-
-
Monitoring and Medium Change:
-
Determining Cell Viability:
-
After 7-10 days of incubation, assess cell viability using a standard method such as the MTT assay or trypan blue exclusion[15][16].
-
For an MTT assay, follow the manufacturer's instructions. This typically involves incubating the cells with the MTT reagent, followed by solubilizing the formazan crystals and measuring the absorbance at the appropriate wavelength[16].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Erythromycin A concentration relative to the untreated control cells.
-
Plot the cell viability against the Erythromycin A concentration to generate a dose-response curve.
-
The optimal working concentration is the lowest concentration that effectively prevents bacterial growth (if a contamination is being treated) or the highest concentration that shows minimal to no cytotoxicity to the mammalian cells.
-
Figure 2: Workflow for Determining Optimal Erythromycin A Concentration.
Important Considerations and Best Practices
-
Aseptic Technique: The use of antibiotics should not be a substitute for proper aseptic technique. Maintaining a sterile working environment is the primary defense against contamination[17][18].
-
Routine Use: Continuous use of antibiotics in cell culture is discouraged as it can lead to the development of antibiotic-resistant microorganisms and may mask low-level or cryptic contaminations, such as Mycoplasma[14][17][18].
-
Quarantine: New cell lines should always be cultured in quarantine and tested for contamination before being introduced into the general cell culture laboratory[17][18].
-
pH Stability: Erythromycin is less stable in acidic conditions and has an optimal pH of 8.5. It is unstable below pH 6.0[1]. Standard cell culture media are typically buffered around pH 7.2-7.4, where Erythromycin A is stable for approximately 24 hours[1].
-
Solubility: Erythromycin A is soluble in water at 2 mg/mL and in ethanol at 50 mg/mL[19].
By following these guidelines and protocols, researchers can effectively utilize Erythromycin A to prevent and control bacterial contamination in their mammalian cell cultures, thereby ensuring the integrity and reproducibility of their experimental results.
References
- 1. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Germany [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. himedialabs.com [himedialabs.com]
- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. mpbio.com [mpbio.com]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 14. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Antibiotic Kill Curve [sigmaaldrich.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibidi.com [ibidi.com]
- 18. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 19. Erythromycin BioReagent, cell culture mammalian 114-07-8 [sigmaaldrich.com]
Application Note & Protocol: Quantification of Erythromycin A using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin A is a macrolide antibiotic widely used in clinical and veterinary medicine. Accurate and sensitive quantification of Erythromycin A in various biological and pharmaceutical matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. This document provides a detailed application note and a generalized protocol for the quantification of Erythromycin A using LC-MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. Below are protocols for common matrices.
a) Plasma/Serum Samples (Liquid-Liquid Extraction) [1]
-
To 0.5 mL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
Alkalinize the sample by adding a small volume of a suitable base (e.g., sodium hydroxide solution).
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase or a suitable reconstitution solvent (e.g., 80:20 water:acetonitrile).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
b) Pharmaceutical Formulations (e.g., Creams, Tablets) [2]
-
Accurately weigh a portion of the homogenized formulation equivalent to a known amount of Erythromycin A.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[2][3]
-
For solid dosage forms, sonication may be required to ensure complete dissolution.
-
For semi-solid formulations like creams, vigorous shaking in a water bath may be necessary.[2]
-
Centrifuge the resulting suspension at high speed to pellet any insoluble excipients.[2]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
c) Tissues (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [4]
-
Homogenize 2.0 g of the tissue sample.[4]
-
Add the homogenized sample to a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate internal standard.
-
Add 10 mL of an extraction solvent, such as acetonitrile-water (80:20, v/v).[4]
-
Vortex for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 8 minutes.[4]
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like C18 and primary secondary amine (PSA).
-
Vortex for 1 minute and centrifuge again.
-
Transfer the purified supernatant and mix with an equal volume of water before filtering through a 0.22 µm filter into an autosampler vial for analysis.[4]
Liquid Chromatography Conditions
The following table summarizes typical liquid chromatography conditions for the analysis of Erythromycin A.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm[1] | Accucore C18, 100 x 2.1 mm[5] | Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Acetic Acid in Water[1] | 0.1% Formic Acid in Water[3] | 0.02 M Dipotassium Hydrogen Phosphate (pH 8.5) |
| Mobile Phase B | Acetonitrile[1] | 0.1% Formic Acid in Acetonitrile/Methanol | Methanol |
| Elution Mode | Isocratic (50:50 A:B)[1] | Gradient[3][6] | Gradient (35:65 A:B) |
| Flow Rate | 0.7 mL/min[1] | 0.4 mL/min[6] | 0.5 mL/min |
| Column Temp. | Ambient | 40°C[3] | 50°C |
| Injection Vol. | 10 µL | 5-10 µL[6][7] | 7.0 µL |
Mass Spectrometry Conditions
Below are typical mass spectrometry conditions for Erythromycin A quantification.
| Parameter | Condition 1 | Condition 2 |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[4] | Turbo-Ionspray[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] | Full Scan or Selected Ion Monitoring (SIM) |
| Precursor Ion (m/z) | 734.5[8] | 734.4[3] |
| Product Ions (m/z) | 576.4, 158.2[4] | 558.3, 540.4[3] |
| Ion Spray Voltage | 5500 V[4] | 3500 V[8] |
| Source Temperature | 550°C[4] | 450°C[8] |
| Collision Gas | Nitrogen | Argon |
| Declustering Potential | 60 V[8] | - |
Data Presentation
The following tables summarize quantitative data from various studies.
Table 1: Method Validation Parameters for Erythromycin A Quantification
| Parameter | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Citation |
| Method 1 | Human Plasma | 0.5 - 5000 | 0.5 | 88 - 105 | < 15 | [1] |
| Method 2 | Surface Water | - | 7 - 23 | 87 - 105 | 8 - 16 | [6] |
| Method 3 | Distillers Grains | 5 - 1200 | 5 | 83 - 109 | < 17 | [9] |
| Method 4 | Chicken Tissues/Eggs | - | 2.0 (µg/kg) | 87.78 - 104.22 | < 7.10 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS quantification of Erythromycin A.
Caption: General workflow for Erythromycin A quantification by LC-MS.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the LC-MS method.
Caption: Interdependence of analytical method components.
References
- 1. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. academic.oup.com [academic.oup.com]
High-performance liquid chromatography (HPLC) method for Iromycin A analysis
An Application Note for the Analysis of Iromycin A by High-Performance Liquid Chromatography
This application note details a robust and reliable method for the analysis of this compound, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable to researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of this compound in various sample matrices.
Introduction
This compound belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring.[1] Accurate and precise analytical methods are crucial for the determination of purity, stability, and concentration of this compound in research and development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of complex natural products like macrolide antibiotics.[2][3][4] This application note provides a comprehensive protocol for the separation and quantification of this compound using a reversed-phase HPLC method.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Any standard HPLC system with a pump, autosampler, and UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 6.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
Note: The mobile phase composition and pH may require optimization depending on the specific this compound analogue and the sample matrix.[5]
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in acetonitrile. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Here are protocols for common sample types:
2.4.1. Fermentation Broth
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to remove cells and large debris.
-
Adjust the pH of the supernatant to 8.0 with 1 M NaOH.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate and shaking vigorously for 5 minutes.
-
Separate the organic layer and repeat the extraction process twice.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.4.2. Biological Fluids (Plasma, Urine)
-
To 1 mL of the biological fluid, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
2.4.3. Solid-Phase Extraction (SPE) for Complex Matrices
For more complex matrices or lower concentrations of this compound, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[6]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the pre-treated sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Method Validation Parameters
The developed HPLC method should be validated according to standard guidelines to ensure its suitability for the intended application. Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Typical Chromatogram
A typical chromatogram will show a well-resolved peak for this compound with good symmetry. The retention time will be consistent across multiple injections.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is adaptable to various sample matrices with appropriate sample preparation. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a valuable tool for researchers and professionals in the field of drug development and natural product analysis.
References
Application Notes and Protocols: Preparation of Erythromycin A Stock Solutions for Laboratory Use
Introduction
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] It is a widely used bacteriostatic agent that functions by inhibiting protein synthesis in susceptible microorganisms.[1][2][3] This is achieved by reversibly binding to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation step of protein synthesis.[1][2] Given its broad-spectrum activity against many Gram-positive bacteria, it is a critical component in various research applications, including microbiology assays, cell culture contamination control, and studies on bacterial protein synthesis.[1][4]
Accurate and consistent preparation of Erythromycin A stock solutions is fundamental to achieving reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of Erythromycin A solutions for laboratory research.
Physicochemical and Solubility Data
Proper preparation begins with understanding the fundamental properties of Erythromycin A. It is a crystalline solid that is sparingly soluble in water but freely soluble in organic solvents like ethanol and DMSO.[2][5]
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₆₇NO₁₃ | [1][2][4] |
| Molecular Weight | 733.93 g/mol | [1][2][4] |
| CAS Number | 114-07-8 | [1][2][4] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Solubility in Ethanol | ~30-100 mg/mL | [2][6][7] |
| Solubility in DMSO | ~15-100 mg/mL (Fresh DMSO recommended) | [2][6] |
| Solubility in Water | Sparingly soluble (~2 mg/mL); solubility decreases as temperature rises. | [5][8] |
Experimental Protocols
The following protocols detail the preparation of high-concentration stock solutions in common organic solvents and their subsequent dilution for use in aqueous experimental systems.
Protocol 1: Preparation of 50 mg/mL Stock Solution in Ethanol
This protocol is suitable for most general-purpose applications, including antimicrobial susceptibility testing. Ethanol is often preferred for cell culture applications due to its lower cytotoxicity compared to DMSO at typical working concentrations.
Materials:
-
Erythromycin A powder (MW: 733.93 g/mol )
-
95% or 100% Ethanol (ACS grade or higher)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes for aliquots
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
-
Laminar flow hood (for sterile applications)
Procedure:
-
In a laminar flow hood, weigh 500 mg of Erythromycin A powder and transfer it to a 15 mL sterile conical tube.
-
Add 8 mL of 95% ethanol to the tube.
-
Vortex the solution thoroughly until the Erythromycin A powder is completely dissolved. The solution should be clear and colorless to faintly yellow.
-
Add 95% ethanol to bring the final volume to 10 mL.
-
Vortex briefly to ensure homogeneity.
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL) in microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration (50 mg/mL), date, and initials.
-
Store the aliquots at -20°C for long-term use.[7]
Protocol 2: Preparation of 100 mg/mL Stock Solution in DMSO
A DMSO-based stock allows for higher concentration, which can be useful when a very small volume of solvent is required in the final experimental setup.
Materials:
-
Erythromycin A powder (MW: 733.93 g/mol )
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes
-
Sterile, microcentrifuge tubes for aliquots
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
-
Laminar flow hood
Procedure:
-
Precaution: Wear appropriate personal protective equipment (gloves, safety glasses) when handling DMSO.
-
Weigh 1 g of Erythromycin A powder and transfer it to a 15 mL sterile conical tube.
-
Carefully add 8 mL of fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[6]
-
Vortex the mixture until the solid is fully dissolved. Gentle warming in a 37°C water bath may be required but is often unnecessary.
-
Add DMSO to bring the final volume to 10 mL.
-
Mix thoroughly by gentle inversion or brief vortexing.
-
Distribute the solution into sterile, single-use aliquots.
-
Label the aliquots and store them at -20°C or -80°C for maximum stability.[6]
Visualized Workflows and Logic
Caption: Workflow for preparing Erythromycin A stock solution.
Caption: Logic for selecting the appropriate solvent stock.
Storage and Stability
The stability of Erythromycin A is highly dependent on the storage conditions and the solvent used. Incorrect storage can lead to a loss of potency and experimental variability.
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [2] |
| Solid Powder | Room Temperature (≤ 30°C) | Stable in a dry, dark place | [1][5] |
| Ethanol/DMSO Stock | -20°C | ~1 year | [6][7] |
| Ethanol/DMSO Stock | -80°C | > 1 year | [6] |
| Aqueous Solution | 2-8°C | ≤ 1 day (not recommended for storage) | [2] |
Key Recommendations:
-
Always store stock solutions in single-use aliquots to avoid contamination and degradation from repeated freeze-thaw cycles.[6]
-
Protect solutions from light.
-
Aqueous solutions of Erythromycin A lose activity over several days at room temperature and should be prepared fresh from a frozen stock for each experiment.[5]
Mechanism of Action Visualization
Erythromycin A's antibacterial effect stems from its ability to halt protein production, a process visualized below.
Caption: Mechanism of action for Erythromycin A.
References
- 1. himedialabs.com [himedialabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Erythromycin | 114-07-8 [chemicalbook.com]
- 5. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 6. selleckchem.com [selleckchem.com]
- 7. zellbio.eu [zellbio.eu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Erythromycin in Bacterial Resistance Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Erythromycin, a macrolide antibiotic, as a tool to investigate the mechanisms of bacterial resistance.
Introduction
Erythromycin, first isolated in 1952, is a bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2][][4] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation step of protein synthesis.[1][2][4][5] Due to its well-characterized mechanism of action and the emergence of widespread resistance, Erythromycin serves as an excellent model compound for studying the molecular underpinnings of antibiotic resistance.
Key Applications
-
Screening for and characterization of resistance mechanisms: Erythromycin can be used to identify and study various resistance strategies in bacteria, including target site modification, active efflux, and enzymatic inactivation.
-
Evaluation of novel antimicrobial agents: It can be employed as a reference compound to compare the efficacy of new antibiotics against erythromycin-resistant strains.
-
Investigating bacterial signaling and physiology: Erythromycin has been shown to interfere with bacterial communication systems, such as quorum sensing, making it a useful tool to study these pathways.[6]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[7][8][9][10] MIC values are crucial for determining the susceptibility of bacteria to an antibiotic and for studying the level of resistance.[9]
| Bacterial Strain | Resistance Mechanism | Erythromycin MIC (µg/mL) | Reference |
| Streptococcus pneumoniae ATCC 49619 | Susceptible | 0.03–0.125 | [11] |
| Staphylococcus aureus ATCC 29213 | Susceptible | 0.125–1.0 | [11] |
| Bordetella pertussis (clinical isolates) | Susceptible | 0.06 - 0.125 | [11] |
| Streptococcus agalactiae (clinical isolate with erm(B) gene) | Ribosomal methylation | >256 | [12] |
| Streptococcus agalactiae (clinical isolate with mef(A) gene) | Efflux pump | 1 to 32 | [12] |
| Bordetella pertussis (resistant strain) | Target mutation | >256 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of Erythromycin against a bacterial isolate.
Materials:
-
Erythromycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the Erythromycin stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of Erythromycin that completely inhibits visible growth of the bacteria.
Screening for Efflux Pump-Mediated Resistance
This protocol can be used to investigate if efflux pumps contribute to Erythromycin resistance in a bacterial strain. It involves comparing the MIC of Erythromycin in the presence and absence of an efflux pump inhibitor (EPI).
Materials:
-
Erythromycin
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine)
-
Bacterial strain to be tested
-
Broth microdilution MIC testing supplies
Procedure:
-
Determine the MIC of Erythromycin for the test organism as described in the protocol above.
-
Determine the MIC of the EPI for the test organism to identify a sub-inhibitory concentration.
-
Perform the Erythromycin MIC assay again, but this time, add the sub-inhibitory concentration of the EPI to all wells.
-
A significant decrease (typically four-fold or greater) in the Erythromycin MIC in the presence of the EPI suggests the involvement of an efflux pump in resistance.
Identification of Ribosomal Target Site Mutations
This protocol provides a general workflow for identifying mutations in the 23S rRNA, a common mechanism of Erythromycin resistance.[1]
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the 23S rRNA gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Extract genomic DNA from both the Erythromycin-resistant and a susceptible control strain.
-
Amplify the 23S rRNA gene using PCR with specific primers.
-
Purify the PCR product.
-
Sequence the amplified 23S rRNA gene from both the resistant and susceptible strains.
-
Compare the sequences to identify any mutations in the resistant strain that are known to confer Erythromycin resistance (e.g., A2058G or A2059G mutations in E. coli).
Visualizations
Signaling Pathway: Erythromycin's Impact on Quorum Sensing
Caption: Erythromycin can disrupt quorum sensing by inhibiting the synthesis of proteins required for autoinducer production.
Experimental Workflow: Investigating Erythromycin Resistance
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 6. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idstewardship.com [idstewardship.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. cejph.szu.cz [cejph.szu.cz]
- 12. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Antibacterial Activity of Iromycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Iromycin A, a novel investigational antibacterial agent. The following sections outline the necessary steps to characterize its antibacterial spectrum, potency, and potential for cytotoxicity, which are critical for early-stage drug development.
Introduction to In Vitro Antibacterial Assessment
The discovery and development of new antibiotics are imperative to combat the growing threat of antimicrobial resistance.[1][2][3] In vitro susceptibility testing is the foundational step in the preclinical evaluation of any new antimicrobial agent.[4] These assays provide essential data on the agent's spectrum of activity, potency (bacteriostatic versus bactericidal), and selectivity. The primary objectives of the in vitro assessment of this compound are to determine its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-dependent killing kinetics, efficacy against bacterial biofilms, and its cytotoxic effect on mammalian cells.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8][9][10][11] These parameters are fundamental in assessing the potency of this compound.
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) for each bacterial strain.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), aspirate 10 µL and plate it onto TSA plates.[12]
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8][9][10]
-
Data Presentation: MIC and MBC of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 2 | 4 |
| Enterococcus faecalis | Positive | 4 | 8 |
| Escherichia coli | Negative | 8 | 16 |
| Pseudomonas aeruginosa | Negative | 16 | >32 |
| Klebsiella pneumoniae | Negative | 8 | 16 |
Time-Kill Kinetics Assay
This assay evaluates the time-dependent bactericidal or bacteriostatic activity of an antimicrobial agent.[13][14][15] It provides a dynamic picture of the antibacterial effect over time.
Experimental Protocol: Time-Kill Kinetics
Materials:
-
This compound
-
Bacterial cultures in logarithmic growth phase
-
CAMHB
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
TSA plates
Procedure:
-
Preparation:
-
Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without any antibiotic.
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.[13]
-
-
Incubation and Sampling:
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[14]
-
In Vitro Biofilm Susceptibility Testing
Bacterial biofilms exhibit increased resistance to antimicrobial agents.[17] Therefore, it is crucial to assess the efficacy of this compound against biofilms.
Experimental Protocol: Biofilm Susceptibility
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial strains known for biofilm formation (e.g., P. aeruginosa, S. aureus)
-
This compound
-
Crystal Violet (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with a standardized bacterial suspension in TSB with glucose.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
After incubation, gently wash the wells with sterile PBS to remove planktonic cells.
-
Add fresh media containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Wash the wells again with PBS.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[18]
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The reduction in biofilm biomass is determined by comparing the absorbance of treated wells to untreated control wells.
-
Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of a new antibacterial agent to mammalian cells to determine its selectivity.[19][20] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[21][22]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
| HeLa | >128 |
| HepG2 | >128 |
Visualizations
Caption: Overall workflow for the in vitro assessment of this compound.
Caption: Hypothetical mechanism of action for this compound as a macrolide.
Caption: Workflow for the time-kill kinetics assay.
References
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vibiosphen.com [vibiosphen.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. litfl.com [litfl.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. qlaboratories.com [qlaboratories.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria [frontiersin.org]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Erythromycin A in Primary Cell Culture Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic widely utilized in mammalian cell culture to prevent microbial contamination. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively preventing the growth of a broad spectrum of gram-positive and some gram-negative bacteria.[1][2] Beyond its bacteriostatic properties, Erythromycin A has garnered significant interest for its non-antibiotic functions, including potent anti-inflammatory, immunomodulatory, and anti-senescence effects. These pleiotropic effects make Erythromycin A a valuable tool not just for maintaining sterility, but also for modulating the cellular environment to better mimic physiological conditions, which is of paramount importance in primary cell culture.
Primary cells, being directly isolated from tissues, are more sensitive and have a finite lifespan compared to immortalized cell lines. Maintaining their viability and functional phenotype is a critical challenge. The anti-inflammatory and other modulatory properties of Erythromycin A can help in preserving the health and integrity of these delicate cultures. This document provides detailed application notes and protocols for the use of Erythromycin A in primary cell line culture, focusing on both its traditional role in contamination control and its advanced applications in cellular modulation.
Mechanism of Action
Erythromycin A's utility in primary cell culture stems from two distinct modes of action:
-
Antibacterial Action: Erythromycin A inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action interferes with the translocation step of polypeptide synthesis, halting bacterial growth.[1] This is the basis for its use in preventing contamination in cell culture media.
-
Modulation of Mammalian Cell Signaling: Erythromycin A exerts significant effects on primary mammalian cells by modulating key intracellular signaling pathways. These effects are independent of its antimicrobial activity.
-
Anti-inflammatory Effects: Erythromycin A has been shown to suppress the activation of critical transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) in human bronchial epithelial cells.[3] This leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and IL-6.[4][5]
-
Anti-senescence and Proliferation Effects: Erythromycin A can attenuate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway.[6][7] In other contexts, it has been shown to inhibit cell proliferation and induce apoptosis by suppressing the ERK/MAPK signaling pathway, highlighting its dose-dependent and cell-type-specific effects.[8]
-
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic effects of Erythromycin A in various contexts relevant to primary cell culture. It is crucial to note that the optimal concentration should be determined empirically for each specific primary cell type and experimental condition.
Table 1: Effective Concentrations of Erythromycin A for Biological Effects
| Biological Effect | Cell Type | Effective Concentration | Notes |
| Contamination Control | General Mammalian Cell Culture | 50 - 200 mg/L (~68 - 272 µM) | Recommended starting concentration is 100 mg/L. |
| Inhibition of IL-8 Release | Human Bronchial Epithelial Cells | 10⁻⁶ M (~0.73 mg/L) | Resulted in a 25% inhibition of IL-8 protein release at this non-cytotoxic concentration.[5] |
| Inhibition of IL-6 Release | Human Bronchial Epithelial Cells | 10⁻⁶ M (~0.73 mg/L) | Demonstrated suppression of IL-6 mRNA and protein at this non-cytotoxic concentration.[9] |
| Inhibition of NF-κB Activation | T Cells | 1 - 10 µM (~0.73 - 7.3 mg/L) | Showed 20% to 65% inhibition of NF-κB DNA-binding activity.[10] |
| Downregulation of p-MEK1 & p-ERK1 | Nasal Polyp-Derived Cells | 100 µM (~73.4 mg/L) | Significantly downregulated the expression of these key proteins in the ERK/MAPK pathway.[8] |
| Inhibition of Senescence | Human Bronchial Epithelial Cells | Not specified, used with H₂O₂ | Inhibited cellular senescence via the PI3K-mTOR pathway.[6] |
Table 2: Cytotoxicity Data for Erythromycin A
| Cell Type | Assay | IC₅₀ (Concentration for 50% Inhibition) | Notes |
| Plasmodium falciparum | N/A | 58.2 µM (~42.7 mg/L) | This demonstrates antimicrobial IC₅₀, not mammalian cell cytotoxicity.[11] |
| Human Liver Cell Line (Chang) | MTT Assay | Less toxic than other macrolides | Erythromycin base was found to be one of the least toxic macrolides tested on this cell line. Specific IC₅₀ not provided.[1] |
| Various Primary Cells | N/A | Not determined | Most studies use concentrations (e.g., 1-10 µM) that are explicitly stated as non-cytotoxic but do not report a formal IC₅₀. Researchers should determine this value for their specific primary cell line. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in primary cells that are modulated by Erythromycin A.
Experimental Protocols
Protocol 1: Preparation of Erythromycin A Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
Erythromycin A powder (MW: 733.93 g/mol )
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 100 mg of Erythromycin A powder.
-
Transfer the powder to a 15 mL sterile conical tube.
-
Add 10 mL of 95% ethanol to the tube.[4]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration (10 mg/mL), and date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.[4][12]
Protocol 2: Use of Erythromycin A for Routine Contamination Control
Procedure:
-
Thaw an aliquot of the 10 mg/mL Erythromycin A stock solution at room temperature.
-
Dilute the stock solution into your complete cell culture medium to achieve the desired final working concentration. A common starting concentration is 100 mg/L (100 µg/mL).
-
To achieve a 100 µg/mL final concentration, add 1 mL of the 10 mg/mL stock solution to 100 mL of cell culture medium (a 1:100 dilution).
-
Mix the medium thoroughly by gentle inversion.
-
Use the Erythromycin-supplemented medium for routine culture of your primary cells.
Protocol 3: Assessment of Erythromycin A Cytotoxicity using MTT Assay
This protocol provides a framework for determining the cytotoxic effects of Erythromycin A on a specific primary cell line.
Procedure:
-
Cell Plating (Day 1):
-
Harvest primary cells and perform a viable cell count (e.g., using Trypan Blue).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for background control.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 18-24 hours to allow cells to attach and resume normal metabolism.[10]
-
-
Treatment with Erythromycin A (Day 2):
-
Prepare a series of dilutions of Erythromycin A in complete culture medium from your stock solution. A typical range to test would be from 0.1 µg/mL to 500 µg/mL.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the corresponding Erythromycin A dilution to each well. Ensure each concentration is tested in triplicate or quadruplicate. Include untreated cells (medium only) as a negative control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 4/5):
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully aspirate the medium containing MTT. Be careful not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
-
Plot the % Viability against the log of the Erythromycin A concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
Erythromycin A is a multifaceted tool for the maintenance of primary cell cultures. While its role as an antibiotic is well-established for preventing costly contaminations, its non-antibiotic properties offer significant advantages for preserving the physiological relevance of primary cells. By modulating key signaling pathways involved in inflammation, proliferation, and senescence, Erythromycin A can help create a more stable and controlled in vitro environment. Researchers are encouraged to empirically determine the optimal and non-cytotoxic concentrations for their specific primary cell types to harness the full potential of this compound. The protocols provided herein offer a robust starting point for integrating Erythromycin A into primary cell culture workflows.
References
- 1. himedialabs.com [himedialabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin modulates IL-8 expression in normal and inflamed human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin suppresses interleukin 6 expression by human bronchial epithelial cells: a potential mechanism of its anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Erythromycin Stock Solution [novoprolabs.com]
- 12. Stock Solution [mmbio.byu.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting Erythromycin A instability in acidic aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Erythromycin A in acidic aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Erythromycin A solution rapidly losing activity when prepared in an acidic buffer?
Erythromycin A is notoriously unstable in acidic conditions.[1][2] The acidic environment catalyzes an intramolecular dehydration reaction, leading to the formation of inactive degradation products.[3] This process can be very rapid, with significant degradation occurring in minutes at a low pH.[4]
Q2: What are the primary degradation products of Erythromycin A in an acidic solution?
Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form biologically inactive compounds. The primary degradation product is anhydroerythromycin A, which is formed through an intermediate, erythromycin A-6,9-hemiketal.[1] Another related compound, erythromycin A enol ether, can also be in equilibrium with erythromycin A.[1]
Q3: At what pH does Erythromycin A start to degrade?
Significant degradation of Erythromycin A is observed at pH values below 6.5.[5] One study noted that at pH 5.0, the antibiotic degrades rapidly.[5] Another study found that Erythromycin A is stable for about 40 minutes at pH 4.5, but degradation is fast at pH levels below 4.0.[4] For optimal stability, a pH range of 7.0 to 8.5 is recommended for aqueous solutions.
Q4: Can I heat my Erythromycin A solution to aid dissolution?
Caution should be exercised when heating Erythromycin A solutions, especially if they are acidic. While one study indicates that Erythromycin A is relatively stable under thermal stress in a solid form, the combination of heat and acidic conditions can accelerate degradation.[6][7] It is advisable to perform dissolution at room temperature if possible or conduct a thorough stability study if heating is necessary.
Q5: Are there any formulation strategies to improve the stability of Erythromycin A in acidic solutions?
Yes, several strategies can be employed:
-
pH Adjustment: Maintaining the pH of the formulation between 7.0 and 8.5 is the most effective way to ensure stability.
-
Co-solvents: The use of co-solvents like ethanol and propylene glycol can improve stability.[8]
-
Enteric Coating: For oral formulations, enteric coating is used to protect Erythromycin A from the acidic environment of the stomach.
-
Prodrugs and Analogs: Chemical modification of the Erythromycin A molecule has led to the development of more acid-stable analogs like azithromycin and clarithromycin.[3] Another approach is the creation of prodrugs that release the active drug at a desired pH.[3]
Troubleshooting Guide
Issue: Unexpected peaks are observed in the HPLC chromatogram of my Erythromycin A sample.
-
Possible Cause 1: Acid-catalyzed degradation.
-
Troubleshooting Step: Verify the pH of your sample and mobile phase. If it is acidic, the extra peaks are likely degradation products such as anhydroerythromycin A.
-
Solution: Adjust the pH of your sample preparation to the neutral or slightly alkaline range. Use a mobile phase with a pH that ensures the stability of Erythromycin A during the analysis.
-
-
Possible Cause 2: Presence of known impurities.
-
Troubleshooting Step: Erythromycin can have related impurities from its synthesis (e.g., Erythromycin B, Erythromycin C).
-
Solution: Use a validated, stability-indicating HPLC method that can resolve Erythromycin A from its known impurities and degradation products.[6] Refer to pharmacopeial methods for guidance.[9]
-
-
Possible Cause 3: Thermal degradation.
-
Troubleshooting Step: Review your experimental procedure. Was the sample exposed to high temperatures during preparation or storage?
-
Solution: Prepare and store Erythromycin A solutions at controlled room temperature or under refrigeration as specified. Avoid excessive heating.
-
Issue: The potency of my Erythromycin A standard/sample is lower than expected.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Review the storage conditions of your Erythromycin A raw material and prepared solutions.
-
Solution: Erythromycin A powder should be stored in a well-closed container at the recommended temperature. Solutions should be freshly prepared. Stock solutions can be stored at 2-8°C for short periods.[10]
-
-
Possible Cause 2: Use of an acidic diluent.
-
Troubleshooting Step: Check the pH of the solvent used to dissolve your Erythromycin A.
-
Solution: Use a neutral or slightly alkaline diluent for sample and standard preparation.
-
Quantitative Data on Erythromycin A Stability
The following tables summarize the stability of Erythromycin A under different conditions.
Table 1: Effect of pH on Erythromycin A Stability
| pH | Observation | Reference |
| < 4.0 | Rapid degradation. | [4] |
| 4.5 | Stable for approximately 40 minutes, then degrades. | [4] |
| 5.0 | Rapid degradation. | [5] |
| 6.5 | Stable for at least the duration of a release test. | [5] |
Table 2: Accelerated Stability Study of Erythromycin A (Solid State)
| Temperature | Storage Duration | Observation | Reference |
| 25°C | 6 months | Amount of Erythromycin A remained unchanged. | [9] |
| 40°C | 3 and 6 months | Slight decrease in the amount of Erythromycin A. A slight increase in impurities B and H was observed. | [9] |
| 50°C | 3 and 6 months | Slight decrease in the amount of Erythromycin A. A slight increase in impurities B and H was observed. The sum of impurities after 6 months exceeded the European Pharmacopoeia acceptance limit.[9] | [9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Erythromycin A
This protocol is a general guideline for a stability-indicating HPLC method. Method validation is required for specific applications.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase: A gradient of 0.4% ammonium hydroxide in water and methanol.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 215 nm.[6]
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Erythromycin A reference standard in a suitable diluent (e.g., a mixture of methanol and a neutral buffer). Further dilute to a working concentration.
-
Sample Solution: Dissolve the sample containing Erythromycin A in the same diluent as the standard solution to achieve a similar concentration.
-
Forced Degradation Samples:
-
Acid Degradation: Dissolve Erythromycin A in 1N HCl and store at room temperature. Neutralize with a saturated NaHCO3 solution before injection.[11]
-
Base Degradation: Dissolve Erythromycin A in 0.1 M NaOH.
-
Oxidative Degradation: Treat the Erythromycin A solution with hydrogen peroxide.
-
Thermal Degradation: Store the Erythromycin A solution at an elevated temperature (e.g., 40°C).[12]
-
Photolytic Degradation: Expose the Erythromycin A solution to a sunlamp.[12]
-
-
-
Analysis:
-
Inject the standard solution, sample solution, and forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the Erythromycin A peak.
-
Peak purity analysis should be performed to ensure that the Erythromycin A peak is free from co-eluting impurities.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Troubleshooting workflow for Erythromycin A instability.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 9. cdn.who.int [cdn.who.int]
- 10. 红霉素 potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Erythromycin A Resistance in Staphylococcus aureus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed experimental protocols to address challenges in overcoming Erythromycin A resistance in Staphylococcus aureus.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at characterizing and overcoming erythromycin resistance.
Q1: My erythromycin Minimum Inhibitory Concentration (MIC) results for S. aureus are inconsistent or higher than expected for a "susceptible" strain. What could be the cause?
A1: Several factors can lead to variable or unexpectedly high MIC values:
-
Inoculum Effect: Ensure your bacterial inoculum is standardized, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in the assay. A higher-than-intended inoculum can overwhelm the antibiotic, leading to artificially high MICs.
-
Inducible Resistance: S. aureus can harbor inducible resistance mechanisms, such as the erm genes, which confer resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[1][2][3] Expression of these genes may be induced by the presence of erythromycin during the MIC assay, leading to a higher MIC than a non-induced culture. To test for this, perform a D-test (see Q2).
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI/EUCAST guidelines. Variations in divalent cation concentrations (Ca2+, Mg2+) can affect antibiotic activity and bacterial growth.
-
Incubation Time/Temperature: Strict adherence to incubation at 35 ± 2°C for 16-20 hours is critical. Longer incubation times may allow for the emergence of resistant subpopulations.
-
Erythromycin Stock Quality: Ensure your erythromycin stock solution is properly prepared, stored, and not expired. Repeated freeze-thaw cycles can degrade the antibiotic.
Q2: How can I determine if my S. aureus isolate has inducible clindamycin resistance, which might explain erythromycin resistance?
A2: The presence of inducible MLSB resistance is best detected using the D-test .
-
Principle: This disk diffusion test uses an erythromycin disk to induce the expression of erm genes. If the isolate has inducible resistance, it will show resistance to clindamycin in the area closest to the erythromycin disk.
-
Procedure: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk 15-26 mm apart on a Mueller-Hinton agar plate inoculated with your S. aureus isolate.
-
Interpretation: After incubation, a flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a "D" shape, indicates a positive result for inducible resistance.[4]
Q3: My screen for efflux pump inhibitors (EPIs) is not showing any potentiation of erythromycin activity against a known resistant strain. What am I doing wrong?
A3: This is a common challenge. Consider the following troubleshooting steps:
-
Resistance Mechanism Mismatch: First, confirm the primary resistance mechanism in your strain. EPIs will only be effective if efflux is a significant contributor to resistance (e.g., mediated by msrA).[1][5] If the strain's primary resistance mechanism is target modification (e.g., erm genes), an EPI will have little to no effect.[6] Use PCR to screen for resistance genes like msrA, ermA, and ermC.
-
Inhibitor Concentration: The EPI concentration might be too low to be effective or too high, causing toxicity and confounding the results. Perform a dose-response curve for the EPI alone to determine its intrinsic antibacterial activity and a non-toxic working concentration.
-
Specific Efflux Pump: S. aureus possesses multiple efflux pumps (e.g., NorA, MsrA, TetK).[7][8][9] The inhibitor you are using may not be active against the specific pump responsible for erythromycin efflux in your strain. For example, the well-known EPI reserpine inhibits NorA but has minimal effect on MsrA.[10]
-
Assay Method: A checkerboard assay is the standard method to quantify synergy between an antibiotic and an EPI.[11][12] This method allows for testing multiple concentrations of both compounds simultaneously to calculate a Fractional Inhibitory Concentration (FIC) index.
Q4: I have identified the presence of an erm gene in my resistant isolate. What strategies can I use to overcome this resistance?
A4: Overcoming erm-mediated resistance is challenging as it involves modification of the antibiotic's target. The primary strategies involve finding compounds that can inhibit the Erm methyltransferase enzyme.
-
Erm Inhibitor Screening: The most direct approach is to screen compound libraries for molecules that inhibit Erm methyltransferase activity. A recent study identified an oxadiazole compound, JNAL-016, which blocks S. aureus ErmC (SaErmC)-mediated resistance to erythromycin.[13] This compound was shown to compete with the S-adenosylmethionine (SAM) cofactor for its binding pocket on the enzyme.[13]
-
Combination Therapy: While not directly reversing resistance, some studies have explored compounds that can reduce the MIC of erythromycin in resistant strains, although the mechanism is not always direct Erm inhibition. For instance, doxorubicin and neomycin have been shown to reduce the MIC of erythromycin against resistant isolates.[14]
Q5: My qPCR results for ermC gene expression show high variability between replicates. How can I improve the reliability of my data?
A5: High variability in qPCR is often due to technical issues in the workflow.
-
RNA Quality: Ensure you are isolating high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios and run an agarose gel or use a bioanalyzer to confirm RNA integrity.
-
gDNA Contamination: Residual genomic DNA (gDNA) can be amplified, leading to inaccurate results. Treat your RNA samples with a high-quality DNase I. Include a "no reverse transcriptase" (No-RT) control reaction to confirm the absence of gDNA amplification.
-
Primer Efficiency: Your qPCR primers must be efficient and specific. Perform a standard curve with a serial dilution of cDNA to ensure the primer efficiency is between 90-110%. A melt curve analysis should show a single, sharp peak, indicating a specific product.
-
Reference Gene Selection: The choice of a stable reference (housekeeping) gene is critical for accurate normalization. Genes like 16S rRNA are commonly used, but their stability should be validated for your specific experimental conditions.[15]
Quantitative Data Summary
The following tables summarize typical quantitative data relevant to erythromycin resistance in S. aureus.
Table 1: Representative Erythromycin MICs for S. aureus
| Strain Type | Genotype | Typical Erythromycin MIC (µg/mL) | Reference |
| Susceptible | Wild-type | <0.5 | [1] |
| Inducibly Resistant | ermA | 2 to >64 (post-induction) | [1] |
| Resistant | ermC or msrA | ≥8 | [16] |
Table 2: Effect of Potential Inhibitors on Erythromycin MIC in Resistant S. aureus
| Resistant Isolate Phenotype | Compound | Fold Reduction in Erythromycin MIC | Reference |
| iMLSB | Doxorubicin | 8-fold | [14] |
| iMLSB | Neomycin | 16-fold | [14] |
| iMLSB | Ketoprofen | 8-fold | [14] |
| NorA Overexpressing | Reserpine | 4 to 8-fold (for fluoroquinolones, not erythromycin) | [10] |
| ErmC Expressing | JNAL-016 | Complete block of resistance | [13] |
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and experimental processes.
Caption: Primary mechanisms of Erythromycin A resistance in S. aureus.
Caption: Troubleshooting workflow for unexpected Erythromycin MIC results.
References
- 1. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. aimspress.com [aimspress.com]
- 9. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Erythromycin A concentration for effective bacterial inhibition
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Erythromycin A concentration for effective bacterial inhibition. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Erythromycin A? A1: Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein synthesis and prevents the assembly of the ribosomal subunit.[1][2][3] This action is primarily bacteriostatic, meaning it stops bacteria from reproducing, but it can be bactericidal against highly susceptible species.[2][3][4]
Q2: How should I prepare and store an Erythromycin A stock solution? A2: To prepare a stock solution, dissolve Erythromycin A powder in 95% or 100% ethanol to a desired concentration, such as 10 mg/mL or 50 mg/mL.[5][6] It is not recommended to filter sterilize the solution as ethanol may dissolve the filter.[6] The stock solution should be stored at -20°C and is typically stable for up to one year.[5][7] Note that the solution may crystallize when added to liquid culture, but this does not affect its activity.[7]
Q3: What are the optimal conditions for Erythromycin A activity? A3: Erythromycin A exhibits greater activity in alkaline environments.[8][9] Its effectiveness against gram-negative bacilli, in particular, is significantly enhanced at a more alkaline pH.[8][9] For example, studies have shown increased inhibition of E. coli at pH 8.5.[8][9] When preparing media, such as Mueller-Hinton broth, ensure the final pH is between 7.2 and 7.4 for standard susceptibility testing.[10]
Q4: What are common mechanisms of bacterial resistance to Erythromycin A? A4: The primary mechanism of resistance involves the modification of the ribosomal binding site through methylation of the 23S rRNA, which prevents the drug from binding effectively.[2][3][11] Other mechanisms include the production of efflux pumps that actively remove the antibiotic from the bacterial cell and enzymatic inactivation of the drug.[2][3]
Reference Data: Erythromycin A MIC Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. These values can vary significantly between bacterial species and even between different strains.
| Bacterial Species | Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ATCC 25925 | 0.25 | A susceptible reference strain.[12] |
| Staphylococcus aureus | Clinical Isolates | 0.25 - 2048 | Demonstrates the wide range of susceptibility, including highly resistant strains.[12] |
| Staphylococcus aureus | ATCC 29213 | 0.125 - 1.0 | Quality control range for susceptibility testing.[13] |
| Staphylococcus epidermidis | Clinical Isolates | 0.125 - 2048 | Similar to S. aureus, shows a broad spectrum of susceptibility.[12] |
| Bordetella pertussis | Clinical Isolates | 0.03 - 0.125 | Generally susceptible, with 0.125 µg/mL often considered the cut-off.[13] |
Note: MIC values are highly dependent on the specific strain and the testing methodology used. The data above is for reference and should be confirmed with experiments for your specific strains.
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and accurate technique for determining the MIC of an antibiotic against a specific microorganism.[10][14]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted to pH 7.2-7.4[10]
-
Erythromycin A stock solution
-
Bacterial culture in log-phase growth, adjusted to 0.5 McFarland turbidity standard
-
Sterile diluent (e.g., saline or MHB)
-
Incubator (35 ± 2°C)[14]
Procedure:
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the Erythromycin A stock solution in MHB across the wells of the microtiter plate. For example, to test concentrations from 64 µg/mL down to 0.125 µg/mL, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the starting Erythromycin A concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Prepare Inoculum: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate Plate: Add the appropriate volume of the diluted bacterial inoculum to each well (typically 50 µL), bringing the total volume in each well to 100 µL.
-
Test Wells (1-10): Contain broth, antibiotic, and bacteria.
-
Growth Control Well (11): Contains broth and bacteria (no antibiotic).
-
Sterility Control Well (12): Contains broth only (no bacteria, no antibiotic).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: After incubation, examine the plate for bacterial growth. The sterility control should be clear, and the growth control should be turbid. The MIC is the lowest concentration of Erythromycin A in which there is no visible growth (i.e., the first clear well).[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth, even at high concentrations. | 1. Inactive antibiotic stock solution.2. Highly resistant bacterial strain.3. Incorrect antibiotic concentration.4. Excessive bacterial inoculum. | 1. Prepare a fresh stock solution of Erythromycin A.2. Verify the strain's expected susceptibility. Test against a known susceptible control strain (e.g., S. aureus ATCC 29213).3. Recalculate dilutions and verify the initial stock concentration.4. Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before dilution. |
| Inconsistent MIC results between experimental repeats. | 1. Variability in inoculum preparation.2. Pipetting errors during serial dilution.3. Fluctuations in incubator temperature or incubation time.4. Contamination of the culture or media. | 1. Use a spectrophotometer to standardize the 0.5 McFarland suspension for consistency.2. Use calibrated pipettes and change tips for each dilution step. Ensure proper mixing.3. Monitor incubator temperature closely and ensure consistent incubation periods (16-20 hours).4. Check the sterility control well. If turbid, repeat the assay with fresh, sterile materials. |
| Growth observed in the sterility control well. | Contamination of the growth medium, diluent, or microtiter plate. | Discard the results. Repeat the experiment using new, sterile reagents and materials. Aseptically handle all components. |
| No growth in the positive growth control well. | 1. Inoculum was not viable or was not added.2. Residual disinfectant in the microtiter plate.3. Incorrect growth medium used. | 1. Verify the viability of the bacterial culture by plating on agar. Ensure inoculum is added to the control well.2. Use sterile, tissue-culture treated plates intended for microbiological assays.3. Ensure the medium (e.g., Mueller-Hinton Broth) is appropriate for the organism being tested. |
Visual Guides
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Troubleshooting decision tree for lack of bacterial inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. zellbio.eu [zellbio.eu]
- 6. Stock Solution [mmbio.byu.edu]
- 7. Erythromycin Stock Solution [novoprolabs.com]
- 8. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. goldbio.com [goldbio.com]
- 11. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cejph.szu.cz [cejph.szu.cz]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
How to improve the solubility of Erythromycin A in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Erythromycin A in culture media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide: Preparing and Using Erythromycin A Solutions
Issue: Precipitation of Erythromycin A in Culture Media
Precipitation of Erythromycin A upon addition to culture media is a common problem due to its low aqueous solubility. This guide provides potential causes and solutions to prevent this issue.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of Erythromycin A | The concentration of Erythromycin A in the final culture medium exceeds its solubility limit in an aqueous environment. | Prepare a higher concentration stock solution and add a smaller volume to the culture medium. Ensure the final concentration is within the desired effective range without exceeding its solubility. |
| Incorrect Solvent for Stock Solution | Using a solvent in which Erythromycin A has low solubility will result in an ineffective stock solution that readily precipitates. | Erythromycin A is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1] Prepare stock solutions in 95% ethanol or DMSO.[1] |
| pH of the Culture Media | Erythromycin A is unstable in acidic conditions and its solubility can be pH-dependent.[2] Culture media with a lower pH may contribute to precipitation. | Ensure the pH of the culture medium is within the optimal range for both the cells and Erythromycin A stability (typically neutral to slightly alkaline). |
| Improper Mixing Technique | Adding the Erythromycin A stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation. | Add the stock solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and uniform dispersion. |
| Low Temperature of Culture Media | The solubility of many compounds, including Erythromycin A, can decrease at lower temperatures. | Warm the culture medium to 37°C before adding the Erythromycin A stock solution. |
| Presence of Incompatible Components | Certain components in the culture medium or serum supplements may interact with Erythromycin A, reducing its solubility. | If possible, test the solubility of Erythromycin A in a small volume of the basal medium and the complete medium separately to identify any compatibility issues. |
Frequently Asked Questions (FAQs)
How can I prepare a stock solution of Erythromycin A for use in cell culture?
To prepare a stock solution of Erythromycin A, it is recommended to first dissolve it in an organic solvent before diluting it in your aqueous culture medium.[1] Ethanol is a commonly used solvent.
Experimental Protocol: Preparation of a 20 mg/mL Erythromycin A Stock Solution in Ethanol
-
Materials:
-
Erythromycin A powder
-
95% Ethanol, sterile
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile conical tube, weigh out the desired amount of Erythromycin A powder. For a 10 mL stock solution at 20 mg/mL, use 200 mg of Erythromycin A.
-
Add a small volume of 95% ethanol (e.g., 5 mL) to the Erythromycin A powder.
-
Vortex the mixture until the Erythromycin A is completely dissolved.
-
Bring the final volume to 10 mL with 95% ethanol.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C. It is stable for up to one year.
-
What is the recommended final concentration of Erythromycin A and the solvent in the culture medium?
The effective final concentration of Erythromycin A in culture media can vary depending on the application and the target organism. A common working concentration for antibacterial purposes in eukaryotic cell culture is 50 µg/mL.
It is crucial to keep the final concentration of the organic solvent in the culture medium low to avoid toxicity to the cells.
Table: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Notes |
| Ethanol | < 0.5% (v/v) | Generally well-tolerated at low concentrations. |
| DMSO | < 0.1% (v/v) | Can have significant effects on cell differentiation and physiology at higher concentrations. |
Always perform a dose-response experiment to determine the optimal Erythromycin A concentration and the maximum tolerable solvent concentration for your specific cell line.
My Erythromycin A solution is still precipitating. What else can I try?
If you have followed the standard protocols and are still experiencing precipitation, consider these advanced techniques:
-
pH Adjustment: The solubility of Erythromycin A is influenced by pH. For certain applications, a slight adjustment of the culture medium's pH (while ensuring it remains within the viable range for your cells) might improve solubility.
-
Use of Solubilizing Agents: For drug development and formulation studies, complexation with cyclodextrins has been shown to improve the solubility of Erythromycin A.
-
Nanoparticle Formulation: Encapsulating Erythromycin A into nanoparticles is another advanced method to enhance its stability and solubility in aqueous environments.[3][4]
Visual Guides
Below are diagrams illustrating the workflow for preparing Erythromycin A solutions and a decision tree for troubleshooting solubility issues.
Caption: Experimental workflow for preparing a sterile stock solution of Erythromycin A.
Caption: Troubleshooting decision tree for Erythromycin A precipitation in culture media.
References
Technical Support Center: Mechanisms of Erythromycin A Inactivation by Bacterial Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the enzymatic inactivation of Erythromycin A by bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic mechanisms of Erythromycin A inactivation by bacteria?
A1: Bacteria primarily inactivate Erythromycin A through two main enzymatic mechanisms:
-
Hydrolysis: This is carried out by erythromycin esterases (encoded by ere genes, such as ereA and ereB), which cleave the macrolactone ring of the antibiotic, rendering it inactive.[1][2][3][4][5]
-
Phosphorylation: This modification is catalyzed by macrolide phosphotransferases (encoded by mph genes, such as mphA and mphB), which add a phosphate group to the 2'-hydroxyl of the desosamine sugar of erythromycin.[6] This prevents the antibiotic from binding to its ribosomal target.
A less common mechanism is: 3. Glycosylation: Certain bacteria can inactivate macrolides by attaching a sugar moiety to the antibiotic.[7]
Q2: My recombinant erythromycin esterase (Ere) or phosphotransferase (Mph) is expressed at low levels or is insoluble. What can I do?
A2: Low yield or insoluble protein is a common issue in recombinant protein expression. Here are several strategies to troubleshoot this problem:
-
Optimize Expression Conditions:
-
Optimize Growth Medium:
-
Codon Optimization: The gene sequence of your enzyme may contain codons that are rare in your expression host (e.g., E. coli). Synthesizing a codon-optimized version of the gene can significantly enhance expression levels.[9]
-
Plasmid and Host Selection:
Q3: I am performing an enzyme kinetics assay with an erythromycin esterase, but I am getting inconsistent results. What could be the cause?
A3: Inconsistent results in enzyme kinetics assays can stem from several factors:
-
Substrate Solubility: Erythromycin A has limited solubility in aqueous buffers. Ensure it is fully dissolved. The use of a small amount of an organic solvent like DMSO or a detergent like Triton X-100 can aid in solubilization, but be sure to run appropriate controls to check for any inhibitory effects on the enzyme.[1]
-
pH Stability: The activity of erythromycin esterases is pH-dependent.[1] Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction. It is advisable to determine the optimal pH for your specific enzyme.
-
Enzyme Stability: The enzyme may be unstable under your assay conditions. Keep the enzyme on ice before use and minimize the time it spends at higher temperatures. Consider adding stabilizing agents like glycerol if necessary.
-
Product Inhibition: The product of the reaction (hydrolyzed erythromycin) might be inhibiting the enzyme. Measure initial reaction rates to minimize the effect of product inhibition.
-
Pipetting Accuracy: Ensure accurate pipetting, especially of the enzyme, as small variations can lead to significant differences in reaction rates.
Q4: How can I confirm that the inactivation of Erythromycin A in my experiment is due to enzymatic activity and not spontaneous degradation?
A4: To confirm enzymatic activity, you should run parallel control experiments:
-
No-Enzyme Control: Incubate Erythromycin A in the reaction buffer under the same conditions (temperature, pH, time) but without the enzyme. Analyze the sample to check for any degradation of the antibiotic.
-
Heat-Inactivated Enzyme Control: Boil a sample of your enzyme preparation for 10-15 minutes to denature the enzyme. Use this heat-inactivated enzyme in a reaction. No significant inactivation of erythromycin should be observed compared to the active enzyme.
-
Inhibitor Control: If known inhibitors for your enzyme exist (e.g., chelating agents for some metallo-esterases), perform the assay in the presence of the inhibitor.[2] A significant reduction in erythromycin inactivation would indicate enzymatic activity.
Troubleshooting Guides
Guide 1: Troubleshooting HPLC Analysis of Erythromycin Inactivation
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape or peak tailing for Erythromycin A. | - Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase. A pH around 7.0 is often used for good peak shape.[10] |
| - Column degradation. | - Use a new column or a guard column. | |
| Co-elution of Erythromycin A and its inactivated product. | - Inadequate separation conditions. | - Optimize the gradient of the mobile phase.[11] |
| - Try a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column). | ||
| Low sensitivity or no detection of the inactivated product. | - The product may not have a strong chromophore at the detection wavelength. | - If using UV detection, ensure the wavelength is appropriate for both the substrate and product.[12] |
| - Low concentration of the product. | - Increase the reaction time or enzyme concentration to generate more product. | |
| - Use a more sensitive detection method, such as mass spectrometry (LC-MS).[11][13] | ||
| Baseline noise or drift. | - Contaminated mobile phase or column. | - Use fresh, high-purity solvents and filter the mobile phase. |
| - Flush the column with a strong solvent. |
Guide 2: Troubleshooting Unexpected MIC Test Results
| Problem | Possible Cause(s) | Solution(s) |
| A strain with a known ere or mph gene shows susceptibility to Erythromycin A. | - The gene is not being expressed or the protein is non-functional. | - Verify gene expression using RT-qPCR. |
| - The level of resistance conferred is below the clinical breakpoint. | - Determine the exact MIC value by broth microdilution to assess the level of resistance.[14][15] | |
| - Inaccurate susceptibility testing method. | - Disk diffusion can be unreliable for some resistance mechanisms. Use a reference method like broth microdilution for confirmation.[14][15] | |
| Variable MIC results for the same strain. | - Inoculum effect (the density of the bacterial culture can affect the MIC). | - Standardize the inoculum preparation according to CLSI or EUCAST guidelines. |
| - Instability of Erythromycin A in the test medium. | - Prepare fresh antibiotic solutions for each experiment. |
Quantitative Data
Table 1: Kinetic Parameters of Selected Erythromycin Esterases
| Enzyme | Source Organism | Substrate | KM (mM) | Vmax (mM min-1) | kcat (min-1) | Reference |
| EreB | Escherichia coli | Erythromycin A | 438.49 | - | - | [16] |
| Immobilized EreB | Escherichia coli | Erythromycin A | 1129.04 | 0.01 | 169 | [16] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Erythromycin Esterase B (EreB)
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the ereB gene under the control of an inducible promoter (e.g., T7).
-
Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at 18°C.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. If the EreB protein is His-tagged, purify it from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: HPLC-UV Method for Quantifying Erythromycin A Inactivation
-
Enzymatic Reaction: Set up a reaction mixture containing 50 mM HEPES buffer (pH 7.5), a known concentration of Erythromycin A (e.g., 100 µM), and the purified enzyme. Incubate at 37°C.
-
Sample Preparation: At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of acetonitrile or by heat inactivation. Centrifuge the samples to pellet any precipitated protein.
-
HPLC System:
-
Analysis: Inject the supernatant onto the HPLC system. Quantify the peak areas corresponding to Erythromycin A and its inactivated product. The decrease in the Erythromycin A peak area over time reflects the rate of enzymatic inactivation.
Protocol 3: Site-Directed Mutagenesis of an Erythromycin Inactivating Enzyme
-
Primer Design: Design mutagenic primers containing the desired mutation. The primers should be complementary to the template plasmid and flank the mutation site.[17]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the gene of interest, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.[17][18]
-
Template Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.[17]
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
Visualizations
Caption: Major enzymatic inactivation pathways of Erythromycin A.
Caption: Workflow for analyzing Erythromycin A inactivation by HPLC.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and functional insights into esterase-mediated macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maxwellsci.com [maxwellsci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. research.wur.nl [research.wur.nl]
- 15. Inaccuracy of routine susceptibility tests for detection of erythromycin resistance of Campylobacter jejuni and Campylobacter coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immobilization of EreB on Acid-Modified Palygorskite for Highly Efficient Degradation of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Troubleshooting Erythromycin A Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference caused by Erythromycin A in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A and why might it interfere with my assay?
Erythromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While it is a valuable therapeutic agent, its chemical properties and off-target effects can lead to interference in various biological assays. This interference can manifest as false-positive or false-negative results, leading to misinterpretation of data.
Q2: Is Erythromycin A a known Pan-Assay Interference Compound (PAIN)?
While not classically defined as a PAIN, Erythromycin A exhibits some characteristics that can lead to assay interference, such as potential off-target binding and effects on cellular signaling pathways. It is crucial to consider these possibilities when working with this compound in screening and other sensitive assays.
Q3: In which types of assays is Erythromycin A known to cause interference?
Erythromycin A has the potential to interfere in a variety of assay formats, including:
-
Fluorescence-Based Assays: Although not intrinsically fluorescent, Erythromycin A can be chemically derivatized to a fluorescent compound, suggesting a potential for interference in fluorescence-based detection systems under certain conditions.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Due to its defined chemical structure, Erythromycin A can be the target of specific antibodies. If antibodies in your ELISA system exhibit cross-reactivity with Erythromycin A, it can lead to inaccurate quantification.
-
Luciferase Reporter Gene Assays: Erythromycin A has been shown to inhibit the transcriptional activation of NF-κB, which can affect the results of luciferase assays designed to measure the activity of this signaling pathway.[2]
-
CYP450 Inhibition Assays: Erythromycin A is a known inhibitor of the cytochrome P450 enzyme CYP3A4.[3] This is a critical consideration in drug metabolism studies and assays involving this enzyme.
Troubleshooting Guides by Assay Type
Fluorescence-Based Assays
Problem: I am observing unexpected fluorescence in my assay when using Erythromycin A.
Possible Cause: While Erythromycin A itself is not fluorescent, it can be converted to a fluorescent derivative under certain conditions, such as acidic pH or UV light exposure.[4][5][6] This derivative has an excitation maximum of approximately 412 nm and an emission maximum of around 465 nm.[5][6]
Troubleshooting and Mitigation Strategies:
-
Run a Compound-Only Control: To determine if Erythromycin A is contributing to the signal, run a control well containing only the assay buffer and Erythromycin A at the concentration used in your experiment.
-
Check Assay Buffer pH: Avoid acidic conditions that might promote the conversion of Erythromycin A to a fluorescent form.
-
Minimize UV Exposure: If your experimental workflow involves UV light, consider alternative methods or shield the Erythromycin A-containing samples from excessive exposure.
-
Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a colorimetric or luminescence assay.
Enzyme-Linked Immunosorbent Assays (ELISAs)
Problem: My ELISA results are inconsistent or show unexpected positives when Erythromycin A is present in the sample.
Possible Cause: The antibodies used in your ELISA kit may have unintended cross-reactivity with Erythromycin A, leading to false-positive signals.[7][8] This is particularly relevant in competitive ELISA formats where the presence of a cross-reactive compound will alter the expected dose-response curve.
Troubleshooting and Mitigation Strategies:
-
Perform a Spike-and-Recovery Experiment: Add a known concentration of Erythromycin A to your sample matrix and measure the recovery of your target analyte. A significant deviation from 100% recovery suggests interference.
-
Test for Cross-Reactivity: If you have access to the individual assay components, you can directly test the cross-reactivity of the antibodies with Erythromycin A.
-
Consult the Kit Manufacturer: Contact the technical support for your ELISA kit to inquire about known cross-reactivity with macrolide antibiotics.
-
Use an Alternative Detection Method: If significant cross-reactivity is confirmed, consider using a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for quantification.
Luciferase Reporter Gene Assays
Problem: I am studying a signaling pathway using a luciferase reporter, and Erythromycin A appears to modulate the pathway in a way that is inconsistent with its known mechanism of action.
Possible Cause: Erythromycin A can have off-target effects on cellular signaling pathways. For example, it has been shown to inhibit the transcriptional activation of NF-κB in T cells.[2] This can lead to a decrease in luciferase expression if your reporter construct is driven by an NF-κB responsive promoter.
Troubleshooting and Mitigation Strategies:
-
Use a Control Reporter Vector: Transfect cells with a control vector that expresses luciferase under the control of a constitutive promoter (e.g., CMV or SV40). If Erythromycin A also affects the signal from this vector, it may be interfering with the luciferase enzyme itself or with general transcription/translation processes.
-
Perform a Cell Viability Assay: Ensure that the observed effects are not due to cytotoxicity caused by Erythromycin A at the concentrations used.
-
Use an Orthogonal Assay for Pathway Activation: Confirm the effect of Erythromycin A on the signaling pathway using a different method, such as Western blotting to detect the phosphorylation of key signaling proteins or a different reporter system.
Quantitative Data Summary
While specific IC50 values for assay interference are not widely reported, the following table summarizes known inhibitory concentrations of Erythromycin A for its intended and off-target activities. Researchers should be aware that assay interference may occur within these concentration ranges.
| Target/Activity | IC50 / Concentration Range | Assay System | Reference |
| Antibacterial Activity (S. aureus) | 0.36 µg/ml | In vitro | [9] |
| NF-κB Transcriptional Activation | Inhibition observed at 10-5 to 10-4 M | Jurkat T cells with luciferase reporter | [2] |
This table will be updated as more quantitative data on assay interference becomes available.
Experimental Protocols & Workflows
Protocol 1: General Workflow for Investigating Potential Compound Interference
This workflow outlines a systematic approach to identifying and mitigating assay interference from a test compound like Erythromycin A.
Protocol 2: Investigating Off-Target Effects on a Signaling Pathway
This protocol provides a more detailed workflow for situations where Erythromycin A is suspected of interfering with a cellular signaling pathway.
Signaling Pathway: Erythromycin A Interference with NF-κB Activation
The following diagram illustrates the known point of interference of Erythromycin A in the NF-κB signaling pathway, which is relevant for reporter gene assays that rely on this transcription factor.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. researchgate.net [researchgate.net]
Reducing experimental variability in Erythromycin A susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Erythromycin A susceptibility testing.
Troubleshooting Guides
This section addresses specific issues that may arise during Erythromycin A susceptibility testing, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
Question: My MIC values for Erythromycin A are inconsistent between experiments or different from expected values for my quality control (QC) strains. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent MIC values for Erythromycin A can stem from several factors related to the antibiotic itself, the experimental setup, and the bacterial strain.
Potential Causes and Solutions:
-
Erythromycin A Stock Solution Degradation: Erythromycin A is unstable in acidic conditions and its stability in solution can be influenced by pH and the presence of water.[1][2]
-
Solution: Prepare fresh stock solutions of Erythromycin A for each experiment. If you must store them, do so at 2-8°C for no longer than three days.[3] Ensure the solvent used does not adversely affect the antibiotic's stability. For instance, while soluble in water at 2 mg/mL, the resulting solution has a pH of 8.0-10.5.[3]
-
-
Incorrect pH of the Medium: The activity of Erythromycin A is highly dependent on the pH of the medium. Its antibacterial effect is significantly enhanced in alkaline conditions.[4][5][6][7]
-
Solution: Ensure the pH of your Mueller-Hinton Broth (MHB) or Agar (MHA) is within the recommended range (typically 7.2-7.4) before use.[8] Verify the pH of your media, especially if you are preparing it in-house.
-
-
Inaccurate Inoculum Density: An inoculum that is too heavy or too light can lead to falsely low or high MICs, respectively.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, MIC results.
-
Solution: Adhere strictly to the recommended incubation times (e.g., 16-20 hours for broth microdilution) and temperatures (35 ± 2°C) as specified by CLSI or EUCAST guidelines.[8]
-
-
Trailing Endpoints: For some bacteria, particularly staphylococci, trailing growth (reduced but still visible growth at concentrations above the MIC) can make endpoint determination difficult.
-
Solution: For staphylococci, when testing for macrolides like erythromycin, the MIC should be read at the lowest concentration where a significant decrease in growth is observed. Tiny buttons of growth should be ignored.[10]
-
Issue 2: Zone Diameter Variability in Disk Diffusion Assays
Question: The zone diameters in my Erythromycin A disk diffusion tests are variable or out of the expected range for my QC strains. What should I check?
Answer: Variability in disk diffusion results can be attributed to several factors, from the preparation of the agar plates to the incubation conditions.
Potential Causes and Solutions:
-
Improper Agar Depth: The depth of the agar in the petri dish is a critical factor. If the agar is too deep, the zone of inhibition will be smaller; if it's too shallow, the zone will be larger.
-
Solution: Ensure a uniform agar depth of 4.0 ± 0.5 mm.[9]
-
-
Incorrect Inoculum Application: A non-uniform bacterial lawn can lead to uneven zones of inhibition.
-
Solution: Spread the inoculum evenly over the entire surface of the agar plate by swabbing in three directions or using a plate rotator.[9]
-
-
Disk Potency and Storage: The potency of the erythromycin disks can diminish over time if not stored correctly.
-
Solution: Store disks according to the manufacturer's instructions, typically in a sealed container with a desiccant at -20°C or 2-8°C. Allow disks to come to room temperature before opening the container to prevent condensation.[9]
-
-
Timing of Disk Application and Incubation: Delaying the application of disks after inoculating the plate, or delaying incubation after disk application, can affect the zone size.
-
Solution: Apply the disks within 15 minutes of inoculating the agar surface and place the plates in the incubator within 15 minutes of applying the disks.[9]
-
-
Incubation Environment: Improper stacking of plates in the incubator can lead to uneven temperature distribution and affect zone sizes.
-
Solution: Do not stack plates more than five high in the incubator to ensure proper air circulation.[9]
-
Data Presentation
Table 1: CLSI and EUCAST Quality Control Ranges for Erythromycin A
| Quality Control Strain | Testing Method | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) | EUCAST Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.25 - 1 | 0.25 - 1 | N/A |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 1 - 4 | 1 - 4 | N/A |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.03 - 0.12 | 0.03 - 0.125 | N/A |
Data compiled from CLSI and EUCAST documentation.[11][12][13]
Table 2: Influence of pH on Erythromycin A Activity against Gram-Negative Bacilli
| Organism | pH of Medium | Percentage of Strains Inhibited by Erythromycin A |
| Escherichia coli | 8.5 | 100% |
| Klebsiella-Enterobacter | 8.5 | 100% |
| Pseudomonas aeruginosa | 8.5 | 100% |
| Proteus mirabilis | 8.5 | 86% |
Adapted from studies on the effect of pH on Erythromycin A activity.[4][6][7]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing (CLSI/EUCAST Harmonized)
-
Prepare Erythromycin A Stock Solution: Weigh and dissolve Erythromycin A powder in an appropriate solvent to create a high-concentration stock solution. Further dilute this stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a series of twofold dilutions.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Microdilution Plate: Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate. Each well should contain 100 µL of the inoculated broth.
-
Add Erythromycin A Dilutions: Add 100 µL of the corresponding Erythromycin A dilution to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of Erythromycin A that completely inhibits visible growth of the organism.
Protocol 2: Disk Diffusion Susceptibility Testing (EUCAST Method)
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Erythromycin A Disk: Within 15 minutes of inoculation, apply a 15-µg Erythromycin A disk to the center of the agar surface.
-
Incubate: Invert the plate and incubate at 35 ± 1°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Mandatory Visualizations
Caption: Workflow for Erythromycin A Susceptibility Testing.
Caption: Decision Tree for Troubleshooting Inconsistent Results.
Caption: Erythromycin A Mechanism of Action and Resistance.
Frequently Asked Questions (FAQs)
1. What are the main genetic mechanisms of resistance to Erythromycin A?
The two primary mechanisms of resistance to macrolides like Erythromycin A in bacteria such as streptococci are:
-
Target site modification: This is mediated by erm (erythromycin resistance methylase) genes, such as erm(B) and erm(TR). These genes encode enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolide, lincosamide, and streptogramin B antibiotics (MLSB phenotype).[4][14]
-
Active drug efflux: This mechanism is mediated by mef (macrolide efflux) genes, such as mef(A) and mef(E). These genes encode a membrane protein that actively pumps 14- and 15-membered macrolides out of the bacterial cell, resulting in the M phenotype.[5][9][14]
2. How do I interpret results for an organism that is not listed in the CLSI or EUCAST tables for Erythromycin A?
If there are no established breakpoints for a specific organism, you cannot categorize it as susceptible, intermediate, or resistant. The MIC value itself can be reported, but its clinical significance is unknown. In such cases, it is crucial to consult with an infectious disease specialist or a clinical microbiologist for guidance on therapeutic options.[15]
3. Can I use Erythromycin A susceptibility results to predict susceptibility to other macrolides?
Yes, in many cases, Erythromycin A can be used as a representative for other macrolides like azithromycin and clarithromycin.[15] However, there can be exceptions, and it is always best to consult the latest CLSI or EUCAST guidelines for specific recommendations for the organism you are testing.
4. What is the difference between CLSI and EUCAST guidelines for Erythromycin A susceptibility testing?
Both CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) provide standardized methods and interpretive criteria for antimicrobial susceptibility testing. While their methodologies are largely harmonized, there can be minor differences in MIC breakpoints, quality control ranges, and specific procedural details. It is essential to consistently follow one set of guidelines throughout your experiments to ensure reproducibility.
5. How does the cation concentration in the media affect Erythromycin A susceptibility testing?
While the concentration of divalent cations like Ca2+ and Mg2+ is known to significantly affect the activity of some antibiotics (e.g., aminoglycosides and tetracyclines against Pseudomonas aeruginosa), the effect on macrolides like Erythromycin A is generally less pronounced. However, it is still crucial to use cation-adjusted Mueller-Hinton medium to ensure consistency and accuracy, as variations in cation content can still contribute to inter-laboratory variability.
References
- 1. Modifying effects of pH and temperature on (14C)erythromycin uptake into Staphylococcus aureus--relation to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Drug Resistance Characteristics and Macrolide-Resistant Mechanisms of Streptococcus pneumoniae in Wenzhou City, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of macrolide resistance genes erm(B) and mef(A) among 160 penicillin-intermediate clinical isolates of Streptococcus pneumoniae isolated in southern France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. idexx.dk [idexx.dk]
- 9. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
- 11. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cejph.szu.cz [cejph.szu.cz]
- 13. szu.gov.cz [szu.gov.cz]
- 14. journals.asm.org [journals.asm.org]
- 15. idexx.com [idexx.com]
Common artifacts in Erythromycin A research and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent common artifacts in Erythromycin A research.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in Erythromycin A research?
A1: Artifacts in Erythromycin A research primarily arise from three sources:
-
Chemical Instability: Erythromycin A is highly susceptible to degradation under various conditions, particularly acidic pH, leading to the formation of degradation products that can be mistaken for novel compounds or impurities.[1][2]
-
Analytical Methodology: The techniques used for analysis, such as HPLC and mass spectrometry, can introduce artifacts. For instance, high temperatures in a mass spectrometer's ion source can cause thermal degradation.[3]
-
Sample Handling and Crystallization: The choice of solvents for crystallization can lead to the formation of different solvates, and improper handling can result in the formation of amorphous material.[4][5]
Q2: My LC-MS analysis of Erythromycin A shows several unexpected peaks with lower molecular weights. What could be the cause?
A2: This is a common issue often caused by in-source fragmentation (an artifact of the analysis) or the presence of actual degradation products in your sample.
Troubleshooting Steps:
-
Check Ion Source Temperature: High ion transfer tube temperatures in the mass spectrometer can cause thermal degradation of Erythromycin A.[3] Try reducing the temperature. For example, lowering the ion transfer tube temperature from 300 °C to 250 °C has been shown to eliminate artifactual fragments.[3]
-
Review Sample History: Erythromycin A degrades in acidic conditions.[1] If your sample was exposed to acidic mobile phases or stored in an acidic solution, the peaks could be degradation products like anhydroerythromycin A.
-
Perform Forced Degradation Studies: To confirm if the peaks are degradation products, you can perform forced degradation studies under acidic, basic, and oxidative conditions and compare the resulting chromatograms with your sample's.[2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical, tailing, or broad peaks for Erythromycin A and related substances.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | Erythromycin and its derivatives are basic compounds and can exhibit poor peak shape on silica-based reversed-phase columns at acidic or neutral pH.[6] Increasing the mobile phase pH to slightly alkaline conditions (e.g., pH 8-9) can significantly improve peak shape.[7][8] |
| Column Overloading | Injecting too much sample can lead to peak distortion.[3] Reduce the injection volume or the sample concentration. |
| Secondary Interactions with Column | Residual silanol groups on the column can interact with the basic Erythromycin molecule. Use a column with end-capping or a polymer-based column designed for high pH applications.[7] |
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Appearance of Anhydroerythromycin A and Erythromycin A Enol Ether
Symptoms:
-
Detection of peaks corresponding to anhydroerythromycin A (m/z 716.4) and/or erythromycin A enol ether.[1][3]
Cause: Erythromycin A is unstable in acidic aqueous solutions and undergoes intramolecular cyclization to form these degradation products.[1] This is a well-documented degradation pathway and these are often not synthetic impurities but rather artifacts of sample handling, storage, or analysis conditions.
Prevention Strategy:
| Step | Description |
| pH Control | Maintain a neutral to slightly alkaline pH (7-9) during sample preparation, storage, and analysis.[7] |
| Solvent Choice | For long-term storage, consider non-aqueous solvents like acetonitrile or methanol where Erythromycin A is more stable.[9] |
| Temperature | Store samples at reduced temperatures (e.g., -20°C) to slow down degradation.[10] |
Erythromycin A Acidic Degradation Pathway
Caption: Acid-catalyzed degradation pathway of Erythromycin A.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Erythromycin A and Related Substances
This method is adapted from established protocols for the analysis of Erythromycin A and its degradation products.[2][7]
1. Chromatographic Conditions:
-
Column: C18 Polymeric, 5 µm, 4.6 x 250 mm (stable at high pH).
-
Mobile Phase: 0.02 M Potassium Phosphate Dibasic Buffer (pH adjusted to 9.0 with phosphoric acid) : Acetonitrile (60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.[11]
-
UV Detection: 215 nm.[12]
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Erythromycin A reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution (e.g., from tablets):
-
Grind tablets to a fine powder.
-
Dissolve a portion of the powder equivalent to one dose of Erythromycin A in the mobile phase.
-
For enteric-coated tablets, use a molecular weight cutoff filter to remove polymeric interferences.[7]
-
Dilute to a final concentration of approximately 1 mg/mL with the mobile phase.
-
Filter through a 0.45 µm filter before injection.
-
3. Forced Degradation Study Protocol:
-
Acid Degradation: Dissolve 5 mg of Erythromycin A in 5 mL of 1N HCl. Store at room temperature for 1 week. Neutralize with saturated NaHCO3 solution before analysis.[3]
-
Base Degradation: Dissolve 5 mg of Erythromycin A in 5 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Dissolve 5 mg of Erythromycin A in 5 mL of 3% H2O2. Store at room temperature for 24 hours.
-
Thermal Degradation: Store solid Erythromycin A at 50°C for 6 months.[10]
Quantitative Data from Stability Studies
The following table summarizes typical degradation patterns observed under various stress conditions.
| Stress Condition | Erythromycin A Remaining (%) | Major Degradation Products |
| Control (-20°C) | ~100% | - |
| Acid (1N HCl, 1 week) | <10% | Anhydroerythromycin A, Erythromycin A enol ether |
| Base (0.1N NaOH, 60°C) | ~70% | Erythromycin B, Impurity H |
| Oxidative (3% H2O2) | ~50% | Various oxidized species |
| Thermal (50°C, 6 months) | ~98.6% | Impurity B, Impurity H |
Data compiled and generalized from multiple sources for illustrative purposes.[2][10]
Experimental Workflow for Stability Indicating Method
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxwellsci.com [maxwellsci.com]
- 7. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.who.int [cdn.who.int]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Efflux Pump-Mediated Resistance to Erythromycin
Welcome to the technical support center for researchers combatting antibiotic resistance. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding strategies to mitigate efflux pump-mediated resistance to Erythromycin, a macrolide antibiotic. We address common issues encountered during in-vitro experimentation aimed at restoring Erythromycin's efficacy using efflux pump inhibitors (EPIs).
Frequently Asked Questions (FAQs)
Q1: My Erythromycin MIC against a specific bacterial strain is much higher than expected. Could efflux pumps be responsible?
A1: Yes, elevated Minimum Inhibitory Concentrations (MICs) for Erythromycin are frequently caused by the active efflux of the antibiotic from the bacterial cell. Efflux pumps are membrane proteins that recognize and expel a wide range of substrates, including antibiotics like Erythromycin, preventing them from reaching their intracellular target, the 50S ribosomal subunit.[1][2] Common efflux pumps mediating macrolide resistance in Gram-positive bacteria are encoded by mef (macrolide efflux) and msr(D) (macrolide and streptogramin B resistance) genes.[3][4][5] In Gram-negative bacteria, broad-spectrum efflux pumps of the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, can also contribute to Erythromycin resistance.[6][7]
Q2: What are Efflux Pump Inhibitors (EPIs) and how can they help overcome Erythromycin resistance?
A2: Efflux Pump Inhibitors (EPIs) are molecules that block the activity of efflux pumps. By doing so, they increase the intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.[8] EPIs can act through various mechanisms, including competitive inhibition, where the EPI competes with the antibiotic for binding to the pump, or by disrupting the energy source of the pump.[8] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized broad-spectrum EPI that has been shown to potentiate the activity of Erythromycin against several bacterial species.[9][10]
Q3: How can I experimentally verify that an efflux pump is responsible for Erythromycin resistance in my bacterial strain?
A3: A common method is to determine the MIC of Erythromycin in the presence and absence of a known EPI, such as PAβN. A significant reduction (typically a 4-fold or greater decrease) in the MIC of Erythromycin in the presence of the EPI suggests that an efflux pump is contributing to the resistance.[11] Another method is to perform a drug accumulation assay. These assays measure the intracellular concentration of the antibiotic over time. A lower accumulation of Erythromycin in the resistant strain compared to a susceptible strain, and an increased accumulation in the resistant strain upon addition of an EPI, is strong evidence for efflux-mediated resistance.[2][12]
Q4: I am not seeing a synergistic effect between Erythromycin and my chosen EPI in a checkerboard assay. What could be the reason?
A4: There are several potential reasons for a lack of synergy:
-
The resistance mechanism is not primarily due to efflux: The bacterial strain might possess other resistance mechanisms, such as target site modification (e.g., ribosomal methylation mediated by erm genes) or enzymatic inactivation of the antibiotic.[13]
-
The EPI is not effective against the specific efflux pump: Not all EPIs are effective against all efflux pumps. The chosen EPI may not inhibit the particular pump responsible for Erythromycin efflux in your strain.
-
Suboptimal experimental conditions: The concentration range of the EPI or Erythromycin might not be appropriate. It is crucial to test a wide range of concentrations for both compounds. Also, ensure the correct growth medium and incubation conditions are used.[14]
-
Instability of the compounds: The EPI or Erythromycin may be unstable under the experimental conditions.
Q5: Are there alternatives to PAβN as an efflux pump inhibitor for Erythromycin?
A5: Yes, research is ongoing to identify and develop new EPIs. Some other compounds that have been investigated for their efflux pump inhibitory activity, and in some cases have shown synergy with macrolides, include certain synthetic indole derivatives and natural products.[8] However, PAβN remains one of the most widely studied and used EPIs in a research setting.
Troubleshooting Guides
Checkerboard Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No bacterial growth in any wells, including the growth control. | Inoculum size too low; problems with the growth medium; inactive bacterial culture. | Prepare a fresh bacterial inoculum standardized to 0.5 McFarland. Use fresh, pre-warmed growth medium. Ensure the bacterial culture is in the logarithmic growth phase. |
| Bacterial growth in all wells, even at the highest antibiotic/EPI concentrations. | Inoculum size too high; highly resistant strain; incorrect antibiotic/EPI concentrations. | Standardize the inoculum carefully. Verify the MIC of the antibiotic and the effective concentration of the EPI in separate experiments before performing the checkerboard assay. |
| Inconsistent results between replicates. | Pipetting errors; uneven bacterial suspension; edge effects in the microplate. | Use calibrated pipettes and ensure proper mixing of the bacterial suspension. To minimize edge effects, consider not using the outermost wells of the plate or filling them with sterile medium. |
| Synergy observed in the checkerboard assay but not in larger-scale cultures. | Differences in aeration and growth dynamics between microplates and flasks; longer incubation times in flasks may allow for the emergence of resistant subpopulations. | Optimize aeration in the microplate by using breathable seals. Match the incubation times as closely as possible. Consider performing time-kill curve experiments to confirm synergy over time.[14] |
Drug Accumulation Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable intracellular antibiotic. | Inefficient cell lysis; low antibiotic uptake; rapid efflux. | Optimize the cell lysis protocol (e.g., sonication, chemical lysis). Ensure the correct incubation time and temperature to allow for antibiotic uptake. If using an EPI, ensure it is added at an effective concentration. |
| High variability between replicate samples. | Inconsistent cell numbers; incomplete cell washing; pipetting errors. | Accurately normalize the bacterial cell number for each sample. Ensure thorough washing of the cell pellet to remove extracellular antibiotic. Use precise pipetting techniques. |
| LC-MS/MS signal interference. | Contaminants from the growth medium or lysis buffer. | Perform a blank run with just the medium and lysis buffer to identify any interfering peaks. Use high-purity solvents and reagents. |
| Positive control does not show expected accumulation. | Inactive control compound; incorrect assay conditions. | Use a fresh, validated positive control. Verify all assay parameters, including incubation time, temperature, and buffer composition.[12] |
Quantitative Data Summary
The following table summarizes the effect of the efflux pump inhibitor Phenylalanine-arginine β-naphthylamide (PAβN) on the Minimum Inhibitory Concentration (MIC) of Erythromycin against Pseudomonas aeruginosa strains.
| Bacterial Strain | PAβN Concentration (µg/mL) | Erythromycin MIC (µg/mL) | Fold Reduction in MIC |
| Wild Type | 0 | >256 | - |
| 10 | 64 | >4 | |
| 25 | 16 | >16 | |
| 50 | 4 | >64 | |
| dacB mutant | 0 | >256 | - |
| 10 | 64 | >4 | |
| 25 | 24 | >10 | |
| 50 | 6 | >42 | |
| Δefflux mutant | 0 | 3 | - |
| 10 | 1.5 | 2 |
Data adapted from Lamers et al., 2013.[9][10]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of Erythromycin and an Efflux Pump Inhibitor (EPI).
Materials:
-
Bacterial strain of interest
-
Erythromycin stock solution
-
EPI (e.g., PAβN) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of 5 x 105 CFU/mL.
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial two-fold dilutions of Erythromycin along the y-axis and the EPI along the x-axis in CAMHB. The final volume in each well should be 50 µL. Include wells with only Erythromycin, only the EPI, and a growth control (no antibiotic or EPI).
-
Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FICErythromycin = MIC of Erythromycin in combination / MIC of Erythromycin alone
-
FICEPI = MIC of EPI in combination / MIC of EPI alone
-
FIC Index = FICErythromycin + FICEPI
-
-
Interpret Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism[15]
-
Drug Accumulation Assay using LC-MS/MS
This protocol measures the intracellular concentration of Erythromycin.
Materials:
-
Bacterial strain of interest
-
Erythromycin
-
EPI (optional)
-
Growth medium (e.g., LB broth)
-
Wash buffer (e.g., ice-cold PBS)
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Culture Bacteria: Grow the bacterial strain to the mid-logarithmic phase.
-
Incubate with Drug: Harvest the cells by centrifugation, wash with buffer, and resuspend in fresh medium to a specific optical density (e.g., OD600 of 0.5). Add Erythromycin (and EPI, if applicable) to the cell suspension and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Accumulation and Wash: To stop the accumulation, rapidly cool the samples on ice and centrifuge at a low temperature. Discard the supernatant and wash the cell pellet with ice-cold wash buffer to remove extracellular drug.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or bead beating) to release the intracellular contents.
-
Sample Preparation: Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the intracellular drug.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Erythromycin.
-
Data Normalization: Normalize the intracellular drug concentration to the number of cells (e.g., by plating for CFU counts or by measuring the total protein concentration of the lysate).[16]
Visualizations
Caption: Logical relationship between Erythromycin, efflux pump, and EPI.
Caption: Experimental workflow for the checkerboard assay.
Caption: Workflow for the drug accumulation assay.
Caption: Regulation of mef(E)/mel operon by transcriptional attenuation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances and challenges in bacterial compound accumulation assays for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional attenuation controls macrolide inducible efflux and resistance in Streptococcus pneumoniae and in other Gram-positive bacteria containing mef/mel(msr(D)) elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Attenuation Controls Macrolide Inducible Efflux and Resistance in Streptococcus pneumoniae and in Other Gram-Positive Bacteria Containing mef/mel(msr(D)) Elements | PLOS One [journals.plos.org]
- 6. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative contribution of efflux to multi-drug resistance of clinical Escherichia coli and Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 11. The Impact of an Efflux Pump Inhibitor on the Activity of Free and Liposomal Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Iromycin A and Clarithromycin: A Tale of Two Distinct Mechanisms
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Iromycin A and Clarithromycin. While both are microbial products, their mechanisms of action and primary biological activities diverge significantly, precluding a direct comparison of antibacterial potency. This document elucidates their distinct characteristics, supported by experimental data and protocols.
This comparison guide navigates the distinct worlds of this compound, a bacterial pyridone metabolite known for its nitric oxide synthase (NOS) inhibition, and Clarithromycin, a well-established macrolide antibiotic. While the initial query sought a direct comparison of their activities, it is crucial to understand that their primary functions are fundamentally different. Clarithromycin is a direct-acting antibacterial agent, whereas this compound's role is in modulating cellular signaling pathways.
Comparative Analysis: this compound vs. Clarithromycin
The following table summarizes the key characteristics of this compound and Clarithromycin, highlighting their fundamental differences.
| Feature | This compound | Clarithromycin |
| Compound Class | Bacterial Pyridone Metabolite | Macrolide Antibiotic |
| Primary Mechanism of Action | Inhibition of Nitric Oxide Synthase (NOS) | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] |
| Primary Biological Effect | Reduction of nitric oxide (NO) production. | Inhibition of bacterial growth and proliferation (bacteriostatic) or bacterial cell death (bactericidal) at higher concentrations.[1][4] |
| Antibacterial Spectrum | Data on direct antibacterial activity is limited. Its effects are likely indirect, potentially modulating bacterial response to oxidative stress. | Broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[1][5][6] |
Delving into the Mechanisms of Action
The distinct functionalities of this compound and Clarithromycin are best understood by examining their molecular mechanisms.
This compound: An Inhibitor of Nitric Oxide Synthase
This compound's primary role is the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule in both eukaryotes and prokaryotes. In bacteria, NO can play a role in various processes, including biofilm formation, virulence, and response to oxidative stress. By inhibiting NOS, this compound can alter these bacterial processes.
Clarithromycin: A Ribosomal Inhibitor
Clarithromycin, a derivative of erythromycin, functions by binding to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis. This inhibition of protein production is detrimental to bacterial survival and replication.
Quantitative Data: A Tale of Two Metrics
Direct comparison of antibacterial potency through Minimum Inhibitory Concentration (MIC) values is standard for antibiotics. However, for a compound like this compound, the relevant metric is its ability to inhibit its target enzyme, NOS, often expressed as an IC50 value.
Clarithromycin: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[7][8][9] The following table provides representative MIC values for Clarithromycin against various bacterial species.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.03 - 0.125 | 0.06 | 0.125 |
| Haemophilus influenzae | ≤0.25 - >1.0 | 0.5 | >1.0 |
| Staphylococcus aureus (methicillin-susceptible) | ≤0.25 - >1.0 | 0.5 | >1.0 |
| Helicobacter pylori | ≤0.25 - >1.0 | 0.25 | 1.0 |
| Mycobacterium avium complex | ≤0.5 - >4.0 | 2.0 | 4.0 |
Note: MIC values can vary depending on the strain and the testing methodology.[4][6][10]
This compound: IC50 for Nitric Oxide Synthase Inhibition
Currently, publicly available, peer-reviewed studies providing specific IC50 values for this compound against bacterial NOS are limited. The characterization of such compounds typically involves in vitro assays to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of an antimicrobial agent like Clarithromycin.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: Aseptically prepare a stock solution of the antimicrobial agent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[1][2][5]
-
Inoculum Preparation: From a pure culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at a temperature and duration suitable for the specific bacterium (typically 35-37°C for 16-20 hours).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
2. Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a general method for measuring the inhibition of NOS activity, which is relevant for assessing the activity of this compound.
Principle: This assay measures the amount of nitrite (a stable and quantifiable end-product of NO) produced by NOS. The reduction in nitrite production in the presence of an inhibitor reflects the inhibitor's potency.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified NOS enzyme. Prepare various concentrations of the inhibitor (e.g., this compound).
-
Reaction Mixture: In a microplate, combine the NOS enzyme, the inhibitor at different concentrations, and the necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in an appropriate buffer.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-arginine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction and Nitrite Quantification: Stop the reaction. Measure the amount of nitrite produced using the Griess reagent, which forms a colored compound that can be quantified spectrophotometrically at ~540 nm.
-
Data Analysis: Plot the percentage of NOS inhibition against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in nitrite production.
Conclusion
This compound and Clarithromycin represent two distinct classes of microbial-derived compounds with fundamentally different mechanisms of action and biological targets. Clarithromycin is a potent, direct-acting antibiotic that inhibits bacterial protein synthesis, with its efficacy measured by MIC values against a broad spectrum of bacteria. In contrast, this compound is a nitric oxide synthase inhibitor, and its primary activity is the modulation of cellular signaling pathways. While this may have indirect effects on bacterial physiology and survival, a direct comparison of its "antibacterial activity" to that of Clarithromycin is not scientifically appropriate.
This guide provides researchers and drug development professionals with a clear, objective comparison of these two compounds, emphasizing their unique properties and the appropriate experimental methodologies for evaluating their respective activities. Understanding these differences is crucial for the rational design and development of new therapeutic agents.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. protocols.io [protocols.io]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. cejph.szu.cz [cejph.szu.cz]
- 7. idexx.dk [idexx.dk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. researchgate.net [researchgate.net]
Erythromycin A: A Comparative Guide to Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Erythromycin A against key clinical isolates, supported by experimental data. We will delve into its performance alongside alternative antibiotics, detail the methodologies for susceptibility testing, and visualize the underlying mechanisms and workflows.
Comparative Efficacy of Erythromycin A
The clinical utility of Erythromycin A can be significantly impacted by rising resistance rates. To provide a clear perspective on its current efficacy, this section presents a summary of Minimum Inhibitory Concentration (MIC) data against three common and clinically relevant bacterial species: Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency.[1][2]
Data Presentation
The following tables summarize the MIC values (in µg/mL) for Erythromycin A and a selection of comparator antibiotics. These values, compiled from various studies, illustrate the susceptibility patterns of these pathogens.
Table 1: Comparative MIC Values against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin A | >256 | >256 |
| Clindamycin | 0.25 | >2 |
| Ciprofloxacin | 1 | >2 |
| Gentamicin | 0.5 | >8 |
| Linezolid | 2 | 2 |
| Vancomycin | 1 | 1 |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data derived from multiple sources, specific values may vary between studies.
Table 2: Comparative MIC Values against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin A | >256 | >256 |
| Azithromycin | 0.125 | 0.25 |
| Clarithromycin | 0.031 | 0.063 |
| Penicillin | 1 | 1.5 |
| Ceftriaxone | 1 | 1.5 |
| Levofloxacin | 1 | 1.5 |
| Vancomycin | 0.38 | 0.5 |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data derived from multiple sources, specific values may vary between studies.[3][4]
Table 3: Comparative MIC Values against Streptococcus pyogenes
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin A | 0.06 | 0.125 |
| Azithromycin | 0.25 | 0.5 |
| Clindamycin | ≤0.12 | ≤0.12 |
| Penicillin G | 0.015 | 0.03 |
| Ceftriaxone | ≤0.12 | ≤0.12 |
| Levofloxacin | 0.5 | 1 |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data derived from multiple sources, specific values may vary between studies.[5][6]
Experimental Protocols
The data presented in this guide is primarily generated through standardized antimicrobial susceptibility testing methods. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the MIC of an antibiotic.[7][8]
-
Preparation of Antibiotic Solutions : A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9][10]
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation : Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.[9]
-
Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours.[9]
-
Result Interpretation : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[2]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antibiotic susceptibility.[11][12]
-
Inoculum Preparation : A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.[12]
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12][13]
-
Application of Antibiotic Disks : Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.[13]
-
Incubation : The plate is incubated at 35-37°C for 16-24 hours.[14]
-
Result Interpretation : The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of inhibition (an area of no growth) will appear around the disk. The diameter of this zone is measured and interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized charts.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and processes.
References
- 1. idexx.dk [idexx.dk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Serotype Distribution and Characteristics of the Minimum Inhibitory Concentrations of Streptococcus pneumoniae Isolated from Pediatric Patients in Kunming, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. goldbio.com [goldbio.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to HPLC Validation for the Quantification of Erythromycin A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Erythromycin A in biological samples. It delves into the critical validation parameters and experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs. The information presented is based on established scientific literature and aims to offer an objective overview of the available analytical techniques.
Introduction to Erythromycin A Quantification
Erythromycin A is a widely used macrolide antibiotic.[1][2] Accurate quantification of Erythromycin A in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy.[2][3][4][5] While various analytical methods exist, HPLC with ultraviolet (UV) detection remains a prevalent technique due to its accessibility and reliability. However, alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity and selectivity.[6][7][8] This guide will focus on the validation of HPLC-UV methods and provide a comparative perspective with other techniques.
Key HPLC Validation Parameters: A Comparative Summary
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[4][5] The following tables summarize the key validation parameters for Erythromycin A quantification using different HPLC-UV methods reported in the literature. The parameters adhere to the guidelines set by the International Council for Harmonisation (ICH).[3][4][5]
Table 1: Linearity and Range of HPLC Methods for Erythromycin A Quantification
| Method | Linearity Range | Correlation Coefficient (r²) | Biological Matrix/Sample Type | Reference |
| HPLC-UV | 70-130% of declared content | 0.9998 | Dermatological Preparations | [9] |
| RP-HPLC | 0.01 - 1.63 mg/mL | >0.99 | Commercial Formulations | [10] |
| RP-HPLC | 10.8 - 162 µg/mL | >0.999 | Drug Substance | |
| UPLC | LOQ to 200% of critical limit | 0.9995 | Cleaning Validation Swab Samples | [1] |
| HPLC-UV | 0.5 - 10.0 mg/L | Not Specified | Human Plasma | [11] |
Table 2: Accuracy and Precision of HPLC Methods for Erythromycin A Quantification
| Method | Accuracy (% Recovery) | Precision (% RSD) | Biological Matrix/Sample Type | Reference |
| HPLC-UV | 99.9% | < 1% | Solid Dosage Forms | [12] |
| HPLC-UV | > 95% | Not Specified | Animal Tissues and Milk | [13] |
| UPLC | Not Specified | System Precision: 0.4%, Method Precision: 0.2-1.7% | Cleaning Validation Swab Samples | [1] |
| RP-HPLC | > 97% | Not Specified | Drug Substance | |
| RP-HPLC | Not Specified | < 1.5% | Commercial Formulations | [10] |
| QuEChERS-UHPLC-MS/MS | 87.78–104.22% | < 7.10% | Chicken Tissues and Eggs | [14] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) of HPLC Methods
| Method | LOD | LOQ | Biological Matrix/Sample Type | Reference |
| RP-HPLC | 8 - 40 ng | Not Specified | Commercial Formulations | [10] |
| RP-HPLC | 4.74 ng/mL | 15.8 ng/mL | Drug Substance | |
| HPLC-UV | Not Specified | 0.25 µg/mL (plasma), 0.025 µg/g (milk), 0.125 µg/g (tissues) | Animal Tissues, Plasma, and Milk | [13] |
| QuEChERS-UHPLC-MS/MS | 0.5 µg/kg | 2.0 µg/kg | Chicken Tissues and Eggs | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison tables.
HPLC-UV Method for Dermatological Preparations
-
Sample Preparation: The sample preparation involves solubilization of erythromycin followed by freezing the cream matrix.
-
Chromatographic Conditions:
RP-HPLC Method for Commercial Formulations
-
Sample Preparation: Details not provided in the abstract.
-
Chromatographic Conditions:
UPLC Method for Cleaning Validation Swab Samples
-
Sample Preparation: The swab is opened and left for 30 minutes. 10.0 mL of diluent is added and shaken for 2 minutes. The solution is then filtered through a 0.2 µm Nylon filter.[1]
-
Chromatographic Conditions:
-
Column: UPLC column BEH C18, (50 mm x 2.1 mm, 1.7 µm) at 50°C.[1]
-
Mobile Phase: A gradient method is used with Mobile Phase A (Buffer solution and Methanol in a 35:65 v/v ratio) and Mobile Phase B (Methanol).[1] The buffer is 2.84g of Disodium hydrogen phosphate in 1000mL water, with pH adjusted to 8.50.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 7.0 µL.[1]
-
Detection: Photodiode array detector, wavelength not specified.
-
Alternative Quantification Methods: A Comparative Overview
While HPLC-UV is a robust method, other techniques offer distinct advantages, particularly in terms of sensitivity and selectivity.
Table 4: Comparison of Analytical Methods for Erythromycin A Quantification
| Method | Advantages | Disadvantages |
| HPLC-UV | Cost-effective, readily available, robust for routine analysis.[9] | Lower sensitivity compared to MS, potential for interference from matrix components.[6][13] |
| LC-MS/MS | High sensitivity and selectivity, allows for the identification and quantification of metabolites and impurities.[6][7][8] | Higher equipment and operational costs, requires specialized expertise. |
| Microbiological Assay | Measures the biological activity of the antibiotic. | Long incubation periods, lack of precision, and low sensitivity.[9] |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the typical workflow for HPLC method validation for the quantification of Erythromycin A.
Caption: Workflow for HPLC Method Validation of Erythromycin A.
This guide provides a foundational understanding of HPLC validation for Erythromycin A quantification. For successful implementation, it is imperative to consult the detailed procedures outlined in the referenced literature and adhere to the specific requirements of the relevant regulatory bodies.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. DETERMINATION OF ERYTHROMYCIN FROM CELL CULTURE AND CHICKEN PLASMA SAMPLES BY HPLC METHOD - University of Veterinary Medicine Budapest [univet.hu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. capa.org.tw [capa.org.tw]
- 6. lcms.cz [lcms.cz]
- 7. asianpubs.org [asianpubs.org]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. maxwellsci.com [maxwellsci.com]
- 11. Determination of roxithromycin in human plasma by HPLC with fluorescence and UV absorbance detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between Erythromycin A and other macrolide antibiotics
A Comparative Guide to Cross-Resistance Between Erythromycin A and Other Macrolide Antibiotics
This guide provides a comprehensive comparison of cross-resistance patterns between Erythromycin A and other common macrolide antibiotics, such as clarithromycin and azithromycin. It is intended for researchers, scientists, and drug development professionals, offering quantitative data from susceptibility testing, detailed experimental protocols, and visualizations of resistance mechanisms and workflows.
Introduction to Macrolide Cross-Resistance
Macrolide antibiotics, characterized by a large lactone ring, are crucial in treating various bacterial infections. They function by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] However, their efficacy is threatened by the rise of antibiotic resistance. When a bacterium develops resistance to one macrolide, it often exhibits decreased susceptibility to others in the same class—a phenomenon known as cross-resistance.
The two predominant mechanisms driving macrolide cross-resistance are:
-
Target Site Modification: This is often mediated by erythromycin ribosome methylase (erm) genes.[2] The enzymes produced by these genes methylate the 23S rRNA component of the 50S ribosomal subunit, which reduces the binding affinity of macrolide antibiotics.[2][3] This mechanism typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, known as the MLSB phenotype.[3][4][5]
-
Active Efflux Pumps: Mediated by genes such as mef (macrolide efflux), these pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[1][6] This mechanism, known as the M phenotype, generally confers resistance to 14- and 15-membered macrolides (like erythromycin, clarithromycin, and azithromycin) but not to 16-membered macrolides, lincosamides, or streptogramins.[3][7][8]
Understanding these patterns is critical for interpreting susceptibility tests and guiding the development of new antimicrobial agents that can evade these resistance mechanisms.
Quantitative Data: Cross-Resistance Summarized
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles among common macrolides in different bacterial species. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[9]
Table 1: MIC Values (µg/mL) for Macrolide-Resistant Streptococcus Species
| Organism | Resistance Mechanism | Erythromycin (14-membered) | Clarithromycin (14-membered) | Azithromycin (15-membered) | Reference |
| S. pneumoniae | Efflux (M phenotype) | 8 - 32 | 4 - 32 | 4 - 32 | [3][8] |
| S. pyogenes | Efflux (M phenotype) | 4 - 32 | 4 - 32 | 4 - 32 | [3] |
| S. agalactiae | Efflux (M phenotype) | 4 - 32 | 4 - 32 | 4 - 32 | [3] |
| S. pneumoniae | Ribosomal Methylation (MLSB) | ≥128 | >64 | >64 | [3] |
| S. pneumoniae | A2059G Mutation | High | Moderate | High | [8] |
Table 2: MIC Values (µg/mL) for Erythromycin-Resistant Staphylococcus aureus
| Strain Status | Erythromycin | Telithromycin (Ketolide) | Solithromycin (Ketolide) | Clindamycin (Lincosamide) | Reference |
| Parent Strain (S2) | 0.5 | 0.06 | 0.06 | 0.125 | [4] |
| Erythromycin-Induced Resistant | >256 | 2 | 2 | 0.125 | [4] |
| Parent Strain (S3) | 1 | 0.125 | 0.125 | 0.25 | [4] |
| Erythromycin-Induced Resistant | >256 | 8 | 8 | 0.25 | [4] |
Table 3: Cross-Resistance in Mycoplasma pneumoniae Following In Vitro Erythromycin Exposure
| Antibiotic | MIC for Parent Strain (µg/mL) | MIC for Erythromycin-Resistant Strain (µg/mL) | Fold Increase | Reference |
| Erythromycin | <0.0008 | 200 | >250,000 | [10] |
| Leucomycin | 0.05 | 100 | 2,000 | [10] |
| Josamycin | 0.025 | 50 | 2,000 | [10] |
| Spiramycin | 0.2 | 100 | 500 | [10] |
| Oleandomycin | 0.025 | 50 | 2,000 | [10] |
| Lincomycin | 0.4 | 50 | 125 | [10] |
Mandatory Visualizations
The diagrams below illustrate a typical experimental workflow for assessing cross-resistance and the primary molecular mechanisms that confer it.
Caption: Experimental workflow for antibiotic cross-resistance assessment.
Caption: Key mechanisms of bacterial cross-resistance to macrolide antibiotics.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standard broth microdilution method.[11][12]
Objective: To determine the lowest concentration of various macrolide antibiotics required to inhibit the growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of Erythromycin A, Clarithromycin, Azithromycin, etc.
-
Sterile diluents (e.g., deionized water, DMSO)
-
Multipipettor and sterile pipette tips
-
Incubator (37°C)
-
ELISA plate reader (optional, for quantitative measurement)
Procedure:
-
Antibiotic Preparation:
-
Prepare a stock solution of each antibiotic.
-
Dilute the stock solutions in the test medium (MHB) to twice the highest concentration to be tested (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution). Keep on ice.[12]
-
-
Plate Preparation:
-
Using a multipipettor, dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated antibiotic solution to the wells in the first column.
-
-
Serial Dilution:
-
Mix the contents of the first column by pipetting up and down 6-8 times.
-
Transfer 100 µL from the first column to the second. This creates a two-fold dilution.
-
Repeat this serial dilution process across the plate to the desired final column (e.g., column 10). Discard the final 100 µL from the last dilution column.[12]
-
Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative/sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the log-phase bacterial culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (typically 5-10 µL), except for the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest antibiotic concentration in which no visible bacterial growth is observed.[9]
-
Alternatively, use an ELISA reader to measure optical density (e.g., at 600 nm) and determine the concentration that inhibits growth by ≥90%.
-
Protocol for In Vitro Induction of Resistance by Serial Passage
This method is used to develop resistant mutants by exposing bacteria to gradually increasing concentrations of an antibiotic over time.[10][13]
Objective: To induce and select for bacterial mutants with resistance to Erythromycin A.
Materials:
-
Sensitive (wild-type) bacterial strain
-
Growth medium (e.g., MHB)
-
Erythromycin A stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking capability
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of Erythromycin A for the wild-type strain using the protocol described above.
-
First Passage:
-
Inoculate a culture tube containing fresh broth and Erythromycin A at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Inoculate a parallel tube without antibiotic as a control.
-
Incubate for 24 hours at 37°C with shaking.
-
-
Subsequent Passages:
-
After incubation, determine the MIC of the culture grown in the presence of the antibiotic.
-
Use the culture from the tube with the highest concentration that still shows growth to inoculate a new series of tubes with fresh broth and increasing concentrations of Erythromycin A.
-
Repeat this process daily for a set number of passages (e.g., 15-30 days).[11]
-
-
Isolation of Resistant Strains:
-
Once a significant increase in MIC is observed (e.g., >8-fold), streak the culture from the highest-concentration tube onto an agar plate to isolate single colonies.
-
-
Confirmation and Characterization:
-
Confirm the elevated MIC of the isolated mutants.
-
Perform cross-resistance studies by determining the MICs of other macrolides (clarithromycin, azithromycin, etc.) for these newly resistant strains.[13]
-
The stability of the resistance can be tested by subculturing the resistant strain in antibiotic-free media for several passages and re-testing the MIC.[10]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. In Vitro Development of Resistance to Erythromycin, Other Macrolide Antibiotics, and Lincomycin in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. emerypharma.com [emerypharma.com]
A Comparative Guide to the Bioequivalence of Erythromycin A Formulations
Erythromycin, a macrolide antibiotic, is formulated in various oral dosage forms to enhance its stability and absorption, given its degradation in the acidic environment of the stomach. This guide provides a comparative analysis of the bioequivalence of different Erythromycin A formulations, supported by experimental data from published studies. The primary pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Performance Comparison of Erythromycin A Formulations
The following table summarizes the key pharmacokinetic parameters from bioequivalence studies conducted on various Erythromycin A formulations. These studies highlight the differences in the rate and extent of drug absorption among different products.
| Formulation | Dosage | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Study Population | Key Findings |
| Erythromycin Stearate Film-coated Tablets (5 brands) | Single dose | Varied significantly between brands | No significant difference | Varied significantly between brands | 30 fasted healthy subjects | Two products showed significantly greater Cmax and AUC values than the other three. |
| Erythromycin Stearate Film-coated Tablets (Brand A, B, E) vs. Enteric-coated Erythromycin (Brand C) | 500 mg single dose | Brand A: Low, Brand B: Moderate, Brand E: High | Not specified | Relative bioavailability: Brand A (40%), Brand B (70%), Brand E (97%) compared to Brand C. | 5 healthy male volunteers | Significant bioavailability differences were observed, likely due to formulation issues such as tablet coating. |
| Erythromycin Ethylsuccinate Granules (Test vs. Reference) | 500 mg single dose | Test: 2.13 ± 0.64, Reference: 2.16 ± 0.61 | Test: 0.86 ± 0.22, Reference: 0.80 ± 0.13 | Test: 4.96 ± 1.73, Reference: 4.63 ± 1.52 | 20 healthy male volunteers | The two formulations of erythromycin ethylsuccinate granules were found to be bioequivalent. |
| Erythromycin Ethylsuccinate Granules and Capsules | 0.5 g single dose | Granules: 591 ± 144, Capsules: 576 ± 133 (for erythromycin ethylsuccinate) | Granules: 0.80 ± 0.39, Capsules: 0.81 ± 0.40 (for erythromycin ethylsuccinate) | Granules: 1085 ± 304, Capsules: 1074 ± 301 (for erythromycin ethylsuccinate) | 20 healthy volunteers | The two formulations were determined to be bioequivalent. |
| Erythromycin Ethylsuccinate vs. Enteric-coated Erythromycin Base Pellets | Multiple doses | - | - | - | 24 healthy volunteers | The amount of active erythromycin base absorbed from the enteric-coated pellets was five to seven times greater than that from the erythromycin ethylsuccinate product, indicating they are not bioequivalent. |
| Erythromycin Base (Enteric-coated vs. Non-enteric-coated) | 1 g/day and 2 g/day | - | - | - | 368 adults | Minimal differences in gastrointestinal side effects were found between the coatings, but side effects were dose-related. |
Experimental Protocols
The methodologies employed in bioequivalence studies of Erythromycin A formulations are critical for ensuring the reliability of the results. Below are detailed protocols for key experiments cited in the literature.
In Vivo Bioequivalence Study Protocol
This protocol outlines a typical single-dose, crossover bioequivalence study design.
1. Study Population:
-
A cohort of healthy adult volunteers (e.g., 20-30 individuals) is recruited.
-
Inclusion criteria typically include age (e.g., 19-25 years), and general good health confirmed by medical history, physical examination, and laboratory tests.
-
Exclusion criteria often include a history of antibiotic use within a specified period (e.g., 15 days) prior to the study and concurrent use of other medications.
2. Study Design:
-
A randomized, two-period, two-sequence, crossover design is commonly used. This means each subject receives both the test and reference formulations on separate occasions, with a washout period in between.
-
A balanced incomplete block design may be used when comparing multiple formulations.
-
Subjects are typically required to fast overnight before drug administration and for a specified period (e.g., 4 hours) after.
3. Drug Administration:
-
A single oral dose of the test or reference Erythromycin A formulation is administered with a standardized volume of water.
4. Blood Sampling:
-
Blood samples are collected from a peripheral vein at predetermined time points.
-
Sampling times typically include a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 2, 3, 4, 5, 6, and 9 hours).
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
5. Analytical Method:
-
The concentration of erythromycin in plasma samples is determined using a validated analytical method. Common methods include:
-
Microbiological Assay: This method utilizes a test organism, such as Sarcina lutea ATCC 9341, and measures the zone of inhibition to determine the antibiotic activity. The assay is often performed using an agar diffusion technique.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for quantifying erythromycin and its metabolites in plasma.
-
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: The elimination half-life.
-
7. Statistical Analysis:
-
Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters of the test and reference formulations.
-
The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80-125%.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a bioequivalence study for Erythromycin A formulations.
Caption: Workflow of a typical crossover bioequivalence study.
A Comparative Guide to the In Vitro and In Vivo Antibacterial Efficacy of Erythromycin A
This guide provides a comprehensive comparison of the in vitro and in vivo antibacterial effects of Erythromycin A, a macrolide antibiotic. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of the correlation between laboratory susceptibility testing and clinical or preclinical efficacy. The following sections present quantitative data, detailed experimental protocols, and visual workflows to objectively assess the performance of Erythromycin A.
Mechanism of Action
Erythromycin A exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule, near the polypeptide exit tunnel.[1][2] This binding action interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[3] This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacteria from reproducing, but can be bactericidal against certain highly susceptible organisms.[2][3]
Caption: Mechanism of action of Erythromycin A in a bacterial cell.
Quantitative Data Presentation
The correlation between in vitro susceptibility and in vivo efficacy is a cornerstone of antibiotic development. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antibacterial Activity of Erythromycin A
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of in vitro potency.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Clinical Isolates | 0.03 - 0.125 | 0.06 | 0.125 | [4][5] |
| Bordetella pertussis | Clinical Isolates | ≤0.03 - 0.125 | 0.06 | 0.125 | [5] |
| Rhodococcus equi | Clinical Isolates | 0.258 - 0.657 | - | - | [6] |
| Anaerobic Bacteria | Various Strains | 0.04 - >20 | - | - | [7] |
| Escherichia coli | Porcine Clinical Isolates | 16 - >1024 | - | - | [8] |
| Ureaplasma spp. | Clinical Isolates | 0.063 - 256 | 2 | 4 | [9] |
Table 2: In Vivo Efficacy of Erythromycin A
In vivo studies in animal models are critical for evaluating an antibiotic's performance in a complex biological system, accounting for pharmacokinetics and host factors.
| Animal Model | Bacterial Strain | Infection Site | Key Finding | Reference(s) |
| Mouse | Streptococcus pneumoniae | Thigh | Organism killing ranged from 1.13 to 2.31 log10 CFU/thigh. Efficacy correlated with time above MIC. | [4] |
| Mouse | Streptococcus pneumoniae | Peritonitis | Showed a bacteriostatic effect in vivo, contrasting with bactericidal activity in vitro. | [10] |
| Mouse | Staphylococcus aureus | Thigh Muscle | Erythromycin failed to effectively treat the established tissue infection. | [11] |
| Gerbil | Haemophilus influenzae | Middle Ear | Erythromycin failed to treat the amoxicillin-resistant H. influenzae infection. | [11] |
| Galleria mellonella | Streptococcus pneumoniae | Systemic | Single doses classified as acceptable daily intakes (ADI) induced resistance. | [12][13] |
In Vitro-In Vivo Correlation (IVIVC) Analysis
Establishing a predictive relationship between in vitro and in vivo data is a primary goal in drug development. For Erythromycin A, this correlation can be complex.
-
Pharmacodynamic Predictors : Studies suggest that for Erythromycin A, the most important pharmacodynamic parameter for predicting efficacy is the duration for which the serum concentration remains above the MIC of the pathogen (T > MIC).[4] This contrasts with other antibiotics where the peak concentration (Cmax) to MIC ratio is more critical.
-
Discrepancies in Activity : A notable discrepancy has been observed where Erythromycin A demonstrates bactericidal activity in vitro but only a bacteriostatic effect in vivo against the same strain of S. pneumoniae.[10] This highlights the influence of host factors and the limitations of direct extrapolation from in vitro killing curves to in vivo outcomes.
-
Formulation Impact : The formulation of Erythromycin A significantly impacts its bioavailability and, consequently, its in vivo efficacy. Studies on microcapsule formulations have shown that a good correlation (Level A and B) can be established between in vitro dissolution rates and in vivo plasma concentrations in rabbits.[14][15] This underscores the importance of formulation science in achieving therapeutic success.
Caption: General workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible data.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a generalized broth microdilution method for determining the MIC of Erythromycin A.
-
Preparation of Antibiotic Stock : Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., ethanol) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Serial Dilutions : Perform two-fold serial dilutions of the Erythromycin A solution in a 96-well microtiter plate to achieve a range of concentrations.
-
Bacterial Inoculum : Culture the test bacterium on an appropriate agar plate. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation : Add the bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no antibiotic) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination : The MIC is visually determined as the lowest concentration of Erythromycin A that completely inhibits the visible growth of the bacterium.
Protocol 2: In Vivo Murine Thigh Infection Model
This model is used to evaluate the efficacy of an antibiotic against a localized, deep-seated infection.
Caption: Experimental workflow for a murine thigh infection model.
-
Animal Model : Use specific-pathogen-free mice (e.g., ICR strain).
-
Induce Neutropenia : To mimic an immunocompromised state and ensure bacterial growth, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection : Anesthetize the mice and inject a defined inoculum (e.g., 10^6 CFU in 0.1 mL) of the test pathogen (e.g., S. pneumoniae) directly into the thigh muscle.[4]
-
Antibiotic Administration : At a specified time post-infection (e.g., 2 hours), begin administration of Erythromycin A via a relevant route (e.g., subcutaneous or oral). Test various dosing regimens.
-
Euthanasia and Tissue Collection : At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the entire thigh muscle.
-
Bacterial Quantification : Homogenize the thigh tissue in a sterile saline solution. Perform serial dilutions of the homogenate and plate onto appropriate agar media.
-
Data Analysis : After incubation, count the colonies to determine the number of CFU per thigh. The efficacy is typically expressed as the change in log10 CFU per thigh compared with the bacterial count at the start of therapy or in untreated control animals.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. In vivo pharmacodynamic evaluation of clarithromycin in comparison to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cejph.szu.cz [cejph.szu.cz]
- 6. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin and anaerobes: in vitro aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Effect of erythromycin residuals in food on the development of resistance in Streptococcus pneumoniae: an in vivo study in Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
Safety Operating Guide
Proper Disposal of Iromycin A: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Iromycin A, the active component of which is Erythromycin, is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides detailed, step-by-step procedures for the disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) classify Erythromycin as non-hazardous, others indicate potential risks such as eye irritation, skin sensitization, and respiratory issues upon inhalation.[1][2][3][4] Furthermore, Erythromycin is recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area.
Quantitative Safety Data Summary
| Hazard Classification | Potential Effects | Primary Routes of Exposure |
| Eye Irritant | Causes serious eye irritation[2] | Eyes |
| Skin Sensitizer | May cause an allergic skin reaction[2] | Skin |
| Respiratory Sensitizer | May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] | Inhalation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2] | Environmental Release |
Step-by-Step Disposal Procedures
The preferred method for the disposal of unused or expired this compound is through a certified chemical waste disposal service or a drug take-back program.[5] If these options are not available, the following in-lab disposal procedure should be followed.
Small Quantities of this compound Waste (Solid Form)
For trace amounts of this compound, such as residual powder in a container:
-
Decontamination: Rinse the container multiple times with a suitable solvent (e.g., 70% ethanol).
-
Collection of Rinsate: Collect the solvent rinsate in a designated hazardous waste container.
-
Container Disposal: Once thoroughly rinsed, the container can be disposed of as regular lab glass or plastic waste.
Bulk Quantities of this compound (Solid or Liquid Form)
For larger quantities of expired or unused this compound:
-
Do Not Pour Down the Drain: Under no circumstances should this compound be disposed of down the sink or drain due to its high toxicity to aquatic organisms.[2]
-
Inactivation (for experienced personnel only): For laboratories with the appropriate facilities and trained personnel, chemical inactivation can be considered. However, for most settings, the following method is safer and more compliant.
-
Prepare for Disposal:
-
Clearly label the this compound waste container with its contents.
-
Ensure the container is securely sealed.
-
-
Engage a Professional Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of as chemical waste.
-
Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of the container through your institution's chemical waste disposal stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite experimental protocols. The recommendations are based on safety data sheets and regulatory guidelines for chemical waste management. The importance of proper antibiotic disposal is underscored by the Society of Infectious Diseases Pharmacists to combat antimicrobial resistance and environmental pollution.[6] The U.S. Food and Drug Administration (FDA) also provides general guidelines for medicine disposal, recommending against flushing most medications and suggesting mixing them with unappealing substances before placing them in the trash if a take-back program is not available.[5][7][8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. SIDP - Antibiotic Disposal [sidp.org]
- 7. fda.gov [fda.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
